Product packaging for Phenobarbital(Cat. No.:CAS No. 50-06-6)

Phenobarbital

カタログ番号: B1680315
CAS番号: 50-06-6
分子量: 232.23 g/mol
InChIキー: DDBREPKUVSBGFI-UHFFFAOYSA-N

説明

Historical Context and Evolution of Phenobarbital Research

The lineage of this compound research traces back to the synthesis of barbituric acid in 1864 by Adolf von Baeyer. europa.eunih.govresearchgate.net This foundational work paved the way for the development of pharmacologically active barbiturates. The first such agent, barbital, was synthesized in 1902 by Emil Fischer and Joseph von Mering, subsequently entering the market in 1904. europa.eunih.govresearchgate.netwikipedia.org

This compound itself was synthesized by Fischer in 1911 and commercially introduced in 1912 by Bayer under the brand name Luminal. europa.eunih.govresearchgate.netwikipedia.orgwikipedia.org Initially recognized for its sedative and hypnotic properties, a pivotal discovery occurred serendipitously in 1912 when German physician Alfred Hauptmann observed its significant anticonvulsant effects in epileptic patients. nih.govresearchgate.netwikipedia.orgresearchgate.net This finding marked a turning point, establishing this compound as the first truly effective drug for the treatment of epilepsy, and by the 1930s, its use had largely superseded that of bromides. nih.gov

The research focus on this compound evolved over time. While it initially held a broad role as a sedative-hypnotic, its prominence in this application diminished with the advent of benzodiazepines in the 1960s. europa.eunih.govwikipedia.orgwikipedia.org However, its critical role as an anticonvulsant persisted, leading to a sustained research interest in its antiepileptic mechanisms and applications. nih.govamericanaddictioncenters.org

Scope and Significance of Current this compound Research

Despite the continuous development of newer antiepileptic drugs, this compound maintains a significant position in global neuropharmacology, particularly in resource-limited settings, owing to its proven efficacy and cost-effectiveness. nih.govresearchgate.netepilepsy.comresearchgate.net Current research endeavors continue to explore and refine its application in specific neurological conditions.

Key areas of contemporary this compound research include its utility in neonatal seizures and drug-resistant status epilepticus. researchgate.netresearchgate.netresearchgate.netinsightaceanalytic.com Studies are also investigating its interactions with other therapeutic modalities, such as its potential for combined benefits with therapeutic hypothermia in neonatal hypoxic-ischemic brain injury models. nih.gov Furthermore, research extends to preclinical models, examining its role in convulsion therapy and exploring synergistic interactions with other compounds, such as diclofenac. ekb.eg

The enduring efficacy of this compound in seizure control, which has not been significantly surpassed by many newer agents, underscores its continued scientific and clinical significance. researchgate.netresearchgate.net The market for this compound remains robust, driven by its established effectiveness in the long-term management of various neurological conditions. insightaceanalytic.com

Classification within Barbiturate (B1230296) Chemistry and Central Nervous System Depressants

This compound is classified as a long-acting barbiturate and functions as a nonselective central nervous system (CNS) depressant. europa.eudrugbank.commims.comhres.canih.gov Chemically, it is a derivative of barbituric acid, distinguished by the presence of ethyl and phenyl groups at the C-5 position of its pyrimidinetrione ring structure. medicoverhospitals.ineuropa.euontosight.aiebi.ac.uk

The primary mechanism of action of this compound involves enhancing the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. medicoverhospitals.inontosight.airesearchgate.netinsightaceanalytic.comdrugbank.commims.comhres.canih.govderangedphysiology.comnih.govtaylorandfrancis.comwebmd.commedscape.comnih.gov this compound achieves its depressant effects by binding to specific subunits of the GABA-A receptor. This binding prolongs the duration of chloride channel opening, leading to a sustained influx of chloride ions into neuronal cells. medicoverhospitals.inontosight.aidrugbank.comnih.govderangedphysiology.comnih.govtaylorandfrancis.comnih.gov This influx results in hyperpolarization of the neuronal cell membrane, which in turn elevates the action potential threshold, thereby reducing neuronal excitability and depressing CNS activity, which is crucial for its anticonvulsant effects. medicoverhospitals.inontosight.aidrugbank.comnih.govnih.gov Additionally, this compound has been observed to inhibit glutamate-induced depolarizations. drugbank.comtaylorandfrancis.com

Compared to other members of the barbiturate class, this compound is characterized as long-acting due to its relatively slow metabolism and extended elimination half-life, which typically ranges from 53 to 118 hours in adults. wikipedia.orgresearchgate.netmims.comhres.canih.govderangedphysiology.com It is important to note that barbituric acid itself lacks direct CNS activity; the pharmacological properties of barbiturates arise from specific substitutions on its core skeleton, most commonly at the 5-position. europa.euwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B1680315 Phenobarbital CAS No. 50-06-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBREPKUVSBGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-30-7 (mono-hydrochloride salt)
Record name Phenobarbital [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5021122
Record name Phenobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenobarbital appears as odorless white crystalline powder or colorless crystals. A saturated aqueous solution is acid to litmus (approximately pH 5). Slightly bitter taste. (NTP, 1992), Solid
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

345 °F (NTP, 1992)
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 57 °F (NTP, 1992), 1 g soluble in: about 1 L water ; 8 mL alcohol; 40 mL chloroform; 12 mL ether; about 700 mL benzene. Solluble in alkali hydroxides and carbonates., LOW LIPID SOLUBILITY, Insoluble in benzene; soluble in ethanol, ethyl ether; slightly soluble in dimehtyl sulfoxide, Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions, In water, 1.11X10+3 mg/L at 25 °C., 2.76e-01 g/L
Record name SID51087546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals (3 different phases), Platelets from water, White, shining, crystalline powder, White, glistening, small crystals or a white, crystalline powder which may show polymorphism

CAS No.

50-06-6
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenobarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenobarbital [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name phenobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenobarbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQE403BP4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

345 to 352 °F (NTP, 1992), 174 °C
Record name PHENOBARBITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20881
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015305
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Action of Phenobarbital

Elucidation of Gamma-Aminobutyric Acid (GABA) Receptor Modulation

Phenobarbital, a barbiturate (B1230296) drug, exerts significant influence on the central nervous system primarily by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govpatsnap.com This receptor is a ligand-gated ion channel that, upon binding with its endogenous ligand GABA, opens to allow the influx of chloride ions into the neuron. patsnap.com This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability. nih.govpatsnap.com

Allosteric Modulation of GABA-A Receptors

This compound acts as a positive allosteric modulator of the GABA-A receptor. frontiersin.orgresearchgate.net This means it binds to a site on the receptor that is distinct from the GABA binding site. researchgate.netdrugbank.com This binding event enhances the receptor's response to GABA. patsnap.com Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates like this compound increase the duration for which the chloride channel remains open when GABA is bound. drugbank.comepilepsysociety.org.uk This prolonged opening allows for a greater influx of chloride ions, resulting in a more potent and sustained inhibitory effect. nih.govpatsnap.com At higher concentrations, this compound can directly activate the GABA-A receptor even in the absence of GABA, an action thought to contribute to its sedative properties. epilepsysociety.org.uk

Role of GABA-A Receptor Subunits in this compound Action

GABA-A receptors are heteropentameric structures assembled from a variety of subunits, including α, β, γ, δ, ε, π, θ, and ρ. frontiersin.org The specific subunit composition of a receptor determines its pharmacological properties and location within the brain. frontiersin.orgmdpi.com While this compound exhibits less subunit specificity compared to some other modulators, its action is still influenced by the receptor's composition. frontiersin.org Studies have indicated that the presence of α and β subunits is necessary for the allosteric modulation by barbiturates. umich.edu The binding site for barbiturates is thought to be located within the transmembrane domain at the interface between subunits. researchgate.netopenaccessjournals.com For instance, this compound has been observed to bind at both the γ-β and α-β interfaces. researchgate.net The diversity in subunit combinations contributes to the varied physiological and pharmacological responses to this compound in different neuronal populations. doctorlib.orgfrontiersin.org

Inhibition of Excitatory Neurotransmission by this compound

In addition to its primary action on the inhibitory GABAergic system, this compound also attenuates excitatory neurotransmission, primarily by affecting glutamate (B1630785) receptors. patsnap.comopenaccessjournals.com Glutamate is the principal excitatory neurotransmitter in the brain, and its receptors, particularly the AMPA and kainate subtypes, are crucial for fast excitatory synaptic transmission. epilepsysociety.org.uk

Attenuation of Glutamate-Induced Depolarizations

Research Findings on this compound's Mechanisms

Mechanism Receptor/Channel Effect Consequence Supporting Evidence
Allosteric ModulationGABA-A ReceptorIncreases duration of channel openingEnhanced and prolonged neuronal inhibition drugbank.comepilepsysociety.org.uk
Direct ActivationGABA-A ReceptorOpens chloride channel in absence of GABA (at high concentrations)Sedative effects epilepsysociety.org.uk
Direct BlockadeAMPA/Kainate ReceptorsReduces ion flux through the channelDecreased excitatory neurotransmission epilepsysociety.org.ukresearchgate.netnih.gov
Attenuation of DepolarizationGlutamate-induced signalingReduces neuronal depolarizationReduced neuronal excitability openaccessjournals.comdrugbank.com

Influence on Ion Channels and Neuronal Excitability

This compound contributes to the stabilization of neuronal membranes by blocking voltage-gated sodium channels. patsnap.com These channels are critical for the initiation and propagation of action potentials along the axon. epilepsysociety.org.ukopenaccessjournals.com By inhibiting these channels, this compound reduces the likelihood of repetitive neuronal firing, an action that is particularly effective in limiting the spread of seizure activity. patsnap.commedscape.com This blockade of sodium channels helps to prevent the high-frequency, sustained firing that characterizes epileptic seizures. medscape.com The action is considered a key component of its anticonvulsant properties, as it raises the threshold for generating an action potential. patsnap.compatsnap.com

This compound also modulates neuronal activity by inhibiting voltage-gated calcium channels. patsnap.comdrugbank.com The influx of calcium through these channels into the presynaptic terminal is an essential trigger for the release of neurotransmitters. nih.gov By inhibiting these channels, this compound effectively reduces the release of excitatory neurotransmitters, most notably glutamate. patsnap.compatsnap.comdrugbank.com This action dampens excitatory neurotransmission, further contributing to the suppression of seizure activity. patsnap.com

Research has shown that this compound produces a reversible, dose-dependent reduction in the duration of calcium-dependent action potentials. nih.gov Studies in mouse spinal cord neurons found that this compound reduced the action potential duration at concentrations ranging from 100 to 5000 microM, with a 50% reduction observed at 900 microM. nih.gov This effect is correlated with a reduction in calcium uptake by presynaptic terminals and, consequently, a decrease in neurotransmitter release. nih.gov The drug is believed to influence high-voltage-activated (HVA) calcium channels, although the specific subtypes are less well-characterized than for other antiepileptic drugs. epilepsysociety.org.uk

The collective actions of this compound on ion channels result in a potent membrane-stabilizing effect on neurons. patsnap.com This stabilization arises from multiple mechanisms. Primarily, this compound enhances the action of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. patsnap.comaneskey.com It binds to an allosteric site on the receptor, which increases the duration of opening of the associated chloride ion channel. patsnap.comnih.govebi.ac.uk The resulting influx of chloride ions hyperpolarizes the neuronal membrane, making the neuron less excitable and raising the threshold required to generate an action potential. patsnap.compatsnap.comnih.gov

In conjunction with its primary GABAergic action, the inhibition of voltage-gated sodium and calcium channels further stabilizes the membrane. patsnap.compatsnap.com By limiting sodium influx, it curbs the neuron's ability to fire repetitively, and by reducing calcium entry, it lessens presynaptic excitatory drive. patsnap.comnih.gov This combination of enhanced inhibition and reduced excitation establishes a powerful barrier against the excessive, synchronized firing that underlies seizures. patsnap.com

Neurochemical Pathways and Network Effects

This compound's influence extends beyond individual ion channels to impact broader neurochemical pathways and neuronal network activity. Its primary mechanism involves the potentiation of GABAergic inhibitory pathways. aneskey.comresearchgate.net By allosterically modulating GABA-A receptors, this compound prolongs chloride channel opening, thereby amplifying the inhibitory effect of GABA throughout the central nervous system. patsnap.comnih.gov This enhancement of synaptic inhibition is a cornerstone of its anticonvulsant effect. drugbank.com

In addition to bolstering inhibition, this compound also attenuates excitatory neurochemical pathways. It directly inhibits glutamate-induced neuronal excitation. patsnap.compatsnap.com Research indicates that this compound can block postsynaptic glutamate receptors, specifically the AMPA and kainate receptor subtypes, which contributes to its anticonvulsant and hypnotic effects. epilepsysociety.org.ukwikipedia.org This dual action of enhancing GABAergic inhibition and dampening glutamatergic excitation creates a powerful shift in the balance of neuronal signaling towards inhibition. patsnap.com

At the network level, this compound's effects can be complex. While it generally reduces ongoing neuronal activity, some studies have noted paradoxical outcomes. oup.com For instance, in in vitro models of neonatal seizures, this compound has been observed to sometimes augment the number of interictal-like events, a phenomenon linked to the excitatory action of GABA in the developing brain. oup.com Furthermore, early-life exposure to this compound has been shown to disrupt synaptic development and alter the hippocampal transcriptome, with specific downregulation of genes associated with GABAergic neurons. frontiersin.org These findings suggest that this compound can induce lasting changes in neuronal networks and neuroplasticity. frontiersin.orgcpn.or.kr

MechanismTargetEffect
Ion Channel Inhibition Voltage-Dependent Sodium ChannelsReduces repetitive neuronal firing. patsnap.com
Voltage-Dependent Calcium ChannelsDecreases the release of excitatory neurotransmitters. patsnap.comdrugbank.com
Neurotransmitter System Modulation GABA-A ReceptorsProlongs chloride channel opening, enhancing GABAergic inhibition. patsnap.comnih.gov
Glutamate Receptors (AMPA/Kainate)Blocks excitatory neurotransmission. epilepsysociety.org.ukwikipedia.org

Pharmacokinetic Research of Phenobarbital

Hepatic Metabolism and Cytochrome P450 System

The liver is the primary site of phenobarbital metabolism, where it undergoes biotransformation facilitated by the cytochrome P450 (CYP) system of enzymes. This intricate process involves multiple isoenzymes and is characterized by this compound's dual role as both a substrate and a potent inducer of this system.

Role of Specific CYP Isoenzymes (CYP2C9, CYP2C19, CYP3A) in this compound Biotransformation

The biotransformation of this compound is mediated by several cytochrome P450 isoenzymes. Key among these are CYP2C9 and CYP2C19, which are involved in the oxidation of the drug. auckland.ac.nz While both play a role, the impact of genetic variations in these enzymes on this compound clearance appears to differ. Studies have shown that polymorphisms in CYP2C9 have a more significant effect on the maximal elimination rate of this compound compared to polymorphisms in CYP2C19. auckland.ac.nz Specifically, the total plasma clearance of this compound was found to be only moderately lower in individuals with deficient CYP2C19 genotypes. auckland.ac.nz In neonates and infants, the influence of CYP2C19 genetic polymorphisms on this compound pharmacokinetics was not found to be significant. researchgate.net The CYP3A subfamily also contributes to this compound metabolism. kegg.jp

This compound as an Inducer of Cytochrome P450 Enzymes (CYP1A2, CYP2B, CYP2C, CYP3A4, CYP2E1)

This compound is a well-established and potent inducer of various cytochrome P450 enzymes. This induction leads to an increased rate of metabolism for this compound itself and for a wide range of other drugs that are substrates for these enzymes.

The induction profile of this compound is broad, affecting multiple CYP subfamilies:

CYP1A2: this compound has been shown to induce the expression of CYP1A2 at the mRNA, protein, and enzyme activity levels in mice. nih.govexamine.com This induction appears to be independent of the aryl hydrocarbon receptor (AHR), a key regulator of many CYP1A genes. nih.govnih.gov

CYP2B: The induction of the CYP2B subfamily is a characteristic effect of this compound. nih.govjst.go.jp In rats, this includes CYP2B1 and CYP2B2, and this induction can be influenced by factors such as gender and age. nih.gov In humans, this compound is a known inducer of CYP2B6. kegg.jpelsevier.es

CYP2C: this compound is a powerful inducer of the CYP2C subfamily. nih.govnih.govpsu.edu In primary cultures of human hepatocytes, this compound has been demonstrated to significantly increase the mRNA content of CYP2C8, CYP2C9, and CYP2C19. nih.gov

CYP3A4: this compound is a recognized inducer of CYP3A4. kegg.jpnih.govpdr.netjhoponline.com This induction is clinically significant, as CYP3A4 is involved in the metabolism of a large number of therapeutic drugs. jhoponline.comnih.gov

CYP2E1: Research in cattle has shown that this compound treatment leads to an increase in protein amounts and related enzyme activities of CYP2E1. mdpi.comnih.gov

The following table summarizes the induction of various CYP enzymes by this compound.

Enzyme FamilySpecific Isoenzyme(s)Level of Induction
CYP1A CYP1A2Moderate nih.govexamine.com
CYP2B CYP2B6, CYP2B1/2 (in rats)Strong nih.govnih.govelsevier.es
CYP2C CYP2C8, CYP2C9, CYP2C19Strong nih.govpsu.edu
CYP3A CYP3A4Strong pdr.netjhoponline.com
CYP2E CYP2E1Moderate mdpi.comnih.gov
Molecular Mechanisms of Enzyme Induction: Nuclear Receptors (CAR, PXR)

The induction of CYP enzymes by this compound is primarily mediated through the activation of nuclear receptors, particularly the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). nih.govoup.comnih.gov this compound is considered a classic activator of CAR. researchgate.netbibliotekanauki.pl The activation of CAR by this compound is an indirect process that does not involve direct binding of this compound to the receptor. nih.govresearchgate.net Instead, it triggers a signaling cascade that leads to the dephosphorylation of CAR, allowing its translocation from the cytoplasm to the nucleus. nih.govresearchgate.net In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific response elements in the promoter regions of target genes, such as those of the CYP2B family, initiating their transcription. bibliotekanauki.plfrontierspartnerships.org

This compound can also activate PXR, although this effect exhibits species specificity. nih.govresearchgate.net While this compound activates human PXR, it does not have the same effect on mouse PXR. nih.govresearchgate.net The activation of these nuclear receptors explains the broad induction profile of this compound, as CAR and PXR regulate a wide array of genes involved in drug metabolism and disposition. nih.govacs.org

Involvement of AMP-Activated Protein Kinase (AMPK) and LKB1 in Induction Pathways

Recent research has uncovered a role for the AMP-activated protein kinase (AMPK) signaling pathway in this compound-mediated enzyme induction. pnas.orgnih.gov this compound has been shown to activate AMPK in an LKB1-dependent manner. nih.govplos.org LKB1 is an upstream kinase that phosphorylates and activates AMPK. nih.govplos.org The proposed mechanism involves this compound affecting mitochondrial function, leading to the production of reactive oxygen species (ROS). pnas.orgnih.gov This, in turn, leads to the phosphorylation and activation of LKB1, which then activates AMPK. pnas.orgnih.govresearchgate.net This LKB1-activated AMPK is a necessary component in the signaling cascade that leads to the induction of CYP genes by this compound. pnas.orgnih.govpnas.org This pathway appears to be an evolutionarily conserved mechanism for responding to xenobiotic exposure. pnas.orgnih.gov

Persistent Induction Effects in Developmental Stages

Exposure to this compound during early developmental stages can lead to persistent induction of cytochrome P450 enzymes later in life. nih.gov Studies in mice have shown that neonatal treatment with a sufficient dose of this compound can cause a lasting increase in the expression and activity of enzymes like Cyp2b10, Cyp2c29, and Cyp3a11 in the adult liver. nih.gov This effect is dependent on both the dose of this compound and the specific age at which the treatment occurs. nih.gov Interestingly, for some enzymes like Cyp2b10, the persistent induction is more pronounced in female mice than in males. nih.gov In rats, neonatal exposure to this compound has also been shown to result in a delayed but permanent overexpression of hepatic drug-metabolizing enzymes, including CYP2C6 and CYP2C7, which becomes apparent around the time of sexual maturity and persists into adulthood. psu.edu

Species-Specific Differences in Enzyme Induction

The inductive effects of this compound on cytochrome P450 and other drug-metabolizing enzymes can vary significantly between species. mdpi.comnih.gov For instance, while this compound is a potent inducer of liver tumor promotion in rodents, this effect is not as clearly observed in humans, which may be partly due to differences in the function of CAR and PXR between mice and humans. oup.com Studies using humanized mouse models have shown that human CAR and PXR support tumor promotion by this compound to a lesser extent than the murine receptors. oup.com

Differences in the induction of specific enzymes have also been documented. For example, in studies comparing rat and human liver microtissues, this compound was found to induce UGT1A6, UGT2B17, and UGT2B37 in rats but not in humans. nih.gov Conversely, human UGT1A8, UGT1A10, and UGT2B10 showed higher levels of induction compared to their rat counterparts. nih.govresearchgate.net Similarly, CYP3A7 is markedly induced by this compound in human liver microtissues but not in rat liver microtissues. frontiersin.org In cattle, this compound has been shown to induce CYP2B, CYP2C, CYP3A, and CYP2E1, but contradictory results were obtained for CYP1A. mdpi.comnih.gov These species-specific differences in enzyme induction are important considerations when extrapolating data from animal models to predict human responses to this compound. mdpi.com

Effects on Glucuronyl Transferase and Bilirubin (B190676) Metabolism

This compound is known to influence the metabolism of bilirubin by inducing the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform. researchgate.net This enzyme is critical for the detoxification of bilirubin, a potentially neurotoxic compound, by conjugating it with glucuronic acid to form water-soluble bilirubin glucuronides that can be excreted in bile. researchgate.netelifesciences.org

Research has shown that this compound treatment can increase the expression of the UGT1A1 gene in the human liver. researchgate.net This induction of UGT1A1 enhances the liver's capacity to conjugate bilirubin. svelic.sejst.go.jp Studies in patients have demonstrated that this compound administration leads to a significant increase in the activity of glucuronyl transferase towards bilirubin. researchgate.net This enzymatic induction is a key mechanism by which this compound can lower serum bilirubin levels. svelic.sehres.ca

In studies involving Gunn rats, which have a congenital deficiency of glucuronyl transferase, treatment with this compound resulted in a notable decrease in plasma bilirubin levels. nih.gov Kinetic studies in these animal models revealed that this compound primarily works by shifting bilirubin from the plasma to the liver, increasing the hepatic pool of bilirubin. nih.gov While the mechanism can be complex and may not solely depend on enzyme induction, the enhancement of glucuronyl transferase activity is a well-documented effect. svelic.senih.gov This effect has been utilized in certain clinical situations characterized by unconjugated hyperbilirubinemia, where the partial deficiency of glucuronyl transferase can be compensated by this compound's inductive properties. msdmanuals.com

Factors Influencing this compound Metabolism Research

Age-Related Variability in Clearance

The clearance of this compound exhibits significant variability related to age, a factor that is crucial in pharmacokinetic research. Studies have consistently identified age as a major predictor of this compound clearance. nih.gov

In neonates, the clearance of this compound is subject to rapid maturational changes. nih.gov Research indicates that this compound clearance in newborns increases with postnatal age. nih.govresearchgate.net One study developed a model showing that clearance matures with a half-life of 22.1 days, gradually reaching adult levels. nih.gov This maturational process means that an older newborn will likely have a higher clearance rate compared to a younger newborn of the same body weight. nih.gov

Conversely, aging is associated with a significant decrease in this compound clearance. nih.gov A comparative study found that apparent clearance values were significantly lower in elderly patients (mean age 73 years) compared to a control group of younger adults (mean age 35.7 years). nih.gov This reduction in clearance in the elderly may be attributed to a decline in glomerular filtration rate or a diminished drug-metabolizing capacity of the liver. nih.gov

This age-dependent variability underscores the importance of considering age as a critical covariate in pharmacokinetic models of this compound to understand and predict its disposition.

Table 1: Comparison of this compound Apparent Clearance (CL/F) in Elderly vs. Adult Patients

Patient GroupMean Age (years)Mean CL/F (ml/h/kg)
Elderly73 ± 6.13.2 ± 0.8
Adult Controls35.7 ± 7.94.1 ± 1.2

Data from a case-matched evaluation of patients on long-term therapy. nih.gov

Impact of Body Size on Pharmacokinetic Parameters

Body size, particularly body weight, is a fundamental factor influencing the pharmacokinetic parameters of this compound. nih.govnih.goveur.nl Research has consistently shown that both the volume of distribution (Vd) and clearance (CL) of this compound are significantly related to body weight. eur.nlresearchgate.net

In pediatric populations, especially neonates and infants, body weight is considered the most important biological covariate for predicting this compound clearance. nih.govnih.gov Studies have demonstrated a linear relationship where the clearance of this compound increases proportionately with increasing body weight. nih.gov An allometric scaling approach, which relates pharmacokinetic parameters to body weight, has been used in modeling to account for the influence of body size. nih.gov For instance, one population pharmacokinetic study fixed the allometric scaling coefficient for clearance at 0.75 to describe the effect of body weight. nih.gov

The volume of distribution of this compound also shows a strong positive correlation with body size. eur.nl In a study of neonates and infants, linear regression models confirmed that Vd is significantly related to both body weight and length. eur.nl A systematic review of population pharmacokinetic analyses identified body weight as one of the most frequent predictors for both clearance and volume of distribution, with estimated Vd ranging from 0.37 to 1.21 L/kg. nih.gov This highlights the critical role of body size in determining the distribution and elimination of this compound.

Table 2: Estimated Ranges of this compound Pharmacokinetic Parameters

Pharmacokinetic ParameterEstimated RangeKey Covariate
Clearance (CL)0.0034 to 0.0104 L/h/kgBody Weight, Age
Volume of Distribution (Vd)0.37 to 1.21 L/kgBody Weight

Data from a systematic review of 18 population pharmacokinetic studies. nih.gov

Elimination Pathways and Recirculation Research

Renal Excretion of Unchanged this compound

The excretion of unchanged this compound by the kidneys is dependent on urinary pH. basicmedicalkey.commedcentral.com Alkalinization of the urine can substantially increase the rate of renal excretion of this compound. medcentral.commedsafe.govt.nz This is because this compound is a weak acid, and increasing the pH of the urine leads to a higher proportion of the drug being in its ionized, less lipid-soluble form, which is less readily reabsorbed by the renal tubules and thus more efficiently excreted. medcentral.com

Due to this reliance on renal elimination, the function of the kidneys is a critical factor. In patients with impaired renal function, the excretion of unchanged this compound may be reduced, potentially leading to drug accumulation. basicmedicalkey.commedsafe.govt.nz

Enterohepatic Recirculation Mechanisms

Enterohepatic recirculation is a process involving the excretion of a drug or its metabolites into the bile, followed by reabsorption from the intestine back into the portal circulation. elifesciences.orgresearchgate.net this compound is known to undergo this recycling process. litfl.com This mechanism can influence the drug's pharmacokinetics by prolonging its presence in the body. researchgate.net

The process begins with the hepatic metabolism of this compound. While a portion is excreted unchanged by the kidneys, the remainder is metabolized in the liver, primarily to p-hydroxy metabolite and its glucuronide and sulfate (B86663) conjugates. medcentral.com These metabolites can be excreted into the bile and then pass into the small intestine. researchgate.net In the intestine, bacterial enzymes can hydrolyze the glucuronide conjugates, releasing the parent drug, which can then be reabsorbed. researchgate.net

Research in monkeys has shown that this compound administration can increase bile flow and the secretion of bile salts. nih.gov While not directly measuring this compound recirculation, this demonstrates the drug's influence on biliary physiology, a key component of the enterohepatic circuit. nih.gov The reabsorption of this compound from the intestine contributes to its long half-life. litfl.com Furthermore, studies have shown that orally administered activated charcoal can enhance the elimination of this compound by adsorbing the drug in the intestinal tract, thereby interrupting both enterohepatic and another form of recycling known as enteroenteric recirculation. litfl.commedcentral.comacs.org

Pharmacodynamic Research of Phenobarbital

Central Nervous System Depressant Effects

Phenobarbital, a long-acting barbiturate (B1230296), exerts significant depressant effects on the central nervous system (CNS). patsnap.compatsnap.com Its primary mechanism involves the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain. patsnap.com

This compound enhances the effects of GABA at the GABA-A receptor. patsnap.com It binds to a specific site on the receptor, which is distinct from the GABA binding site itself. patsnap.com This interaction doesn't initiate the receptor's action but rather potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel when GABA is bound to its receptor. patsnap.comyoutube.com

The prolonged opening of these channels allows for a greater influx of negatively charged chloride ions into the neuron. patsnap.compatsnap.comnih.gov This increased influx of negative ions leads to a state of hyperpolarization, where the neuron's membrane potential becomes more negative than its resting potential. patsnap.compatsnap.comnih.gov As a result, the neuron is less likely to fire an action potential in response to excitatory stimuli, effectively raising the seizure threshold. nih.govnih.gov This stabilization of neuronal activity is a key component of this compound's anticonvulsant and sedative properties. patsnap.compatsnap.com

Table 1: Effect of this compound on GABA-Stimulated Chloride Uptake

This compound Concentration (µM)Effect on GABA-Stimulated Chloride Uptake
20Significant enhancement first observed. cambridge.org
>80Enhancement of basal uptake begins. cambridge.org
100Approximately 50% total enhancement. cambridge.org
320Significant enhancement of basal uptake. cambridge.org
640Maximum enhancement of about 333%. cambridge.org

The effects of this compound on the CNS are not static and can change over time with continued use, leading to the development of tolerance. systemdynamics.org Research has shown a clear dissociation between the serum concentration of this compound and its pharmacodynamic effects. nih.gov Following a single oral dose, subjective and objective measures of CNS depression were only detectable for up to 9 hours, while serum levels remained elevated for a much longer period, suggesting a rapid development of pharmacodynamic tolerance. nih.gov

Long-term administration of this compound can lead to two primary types of tolerance:

Dispositional Tolerance: This involves changes in the metabolism of the drug. nih.gov this compound induces liver microsomal enzymes, particularly cytochrome P450 enzymes, which can increase its own metabolism and that of other drugs. systemdynamics.orgmedscape.comrxlist.com This enzyme induction is a relatively rapid process, with tolerance peaking in a few days to a week. systemdynamics.org

Functional Tolerance (Neuroadaptation): This is a more significant and slower process, developing over weeks to months, and is the primary cause of dependence. systemdynamics.orgnih.gov It involves the brain adapting to the continuous presence of the drug. systemdynamics.org Studies in mice have shown that tolerance development to this compound leads to an attenuated potentiation of GABA-mediated chloride flux. nih.gov This suggests that the GABA-A receptor complex becomes less sensitive to the effects of this compound over time. nih.gov Interestingly, research in rats demonstrated that functional tolerance developed for the anesthetic effect of this compound, but not for its anticonvulsant effect against pentylenetetrazol-induced seizures, suggesting different mechanisms of action for these two effects. nih.gov

Continued use of this compound can lead to physical dependence, and abrupt cessation can result in withdrawal symptoms, including the risk of seizures. rxlist.comepilepsy.com

Anticonvulsant Mechanisms Beyond GABAergic Enhancement

While the enhancement of GABAergic inhibition is a primary mechanism of this compound's anticonvulsant action, it also possesses other mechanisms that contribute to its efficacy in controlling seizures.

This compound has been shown to block voltage-dependent sodium channels. patsnap.com This action is crucial in preventing the sustained high-frequency repetitive firing of neurons that is characteristic of seizures. patsnap.com By inhibiting these channels, this compound reduces the likelihood of repetitive neuronal firing, thereby adding another layer to its anticonvulsant properties. patsnap.com This mechanism is independent of its effects on GABA receptors. nih.gov The generation of high-frequency bursts of action potentials is dependent on Na+ currents, and drugs that block these currents can inhibit this bursting activity. jneurosci.org

By elevating the seizure threshold and reducing neuronal excitability, this compound helps to limit the spread of seizure activity from a focal point in the brain. drugbank.com In addition to its effects on GABA and sodium channels, this compound may also inhibit calcium channels, which would result in a decrease in the release of excitatory neurotransmitters. drugbank.com It also directly inhibits glutamate-induced neuronal excitation, further contributing to the balance between excitatory and inhibitory signals in the CNS. patsnap.com This multifaceted approach helps to contain the abnormal electrical activity and prevent it from propagating to other brain regions. drugbank.com

Anticonvulsant Resistance Mechanisms

The development of resistance to this compound, a long-acting barbiturate used in the management of seizure disorders, is a significant clinical challenge. drugbank.com Research into the mechanisms underlying this resistance has identified several key factors, primarily categorized under the "target hypothesis" and the "transporter hypothesis". frontiersin.orgnih.gov

The target hypothesis posits that alterations in the drug's molecular target can reduce its efficacy. frontiersin.orgnih.gov this compound exerts its anticonvulsant effects primarily by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. patsnap.com This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a raised seizure threshold. nih.gov Alterations or mutations in the subunits of the GABA-A receptor can lead to decreased sensitivity to this compound, thereby contributing to drug resistance. frontiersin.orgnih.gov

The transporter hypothesis suggests that the overexpression of drug efflux transporters at the blood-brain barrier (BBB) can limit the concentration of this compound reaching its target in the brain. frontiersin.orgnih.gov These transporters, which are part of the ATP-binding cassette (ABC) superfamily, actively pump xenobiotics out of the brain. nih.gov P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a prominent efflux transporter implicated in resistance to various antiepileptic drugs, including this compound. nih.govepilepsy-institute.org.uk Studies have shown that overexpression of P-gp in brain endothelial cells is associated with refractory epilepsy. frontiersin.orgmdpi.com For instance, research in a rat model of temporal lobe epilepsy demonstrated that resistance to this compound was strongly associated with the overexpression of P-gp in the cerebral cortex and hippocampus. frontiersin.org Similarly, a mutation in the ABCB1 gene has been linked to this compound resistance in certain breeds of dogs with idiopathic epilepsy. labgenvet.ca

Neuroinflammation is another factor that may contribute to anticonvulsant resistance. mdpi.com Inflammatory processes in the brain can lead to the overexpression of P-gp in endothelial cells and may also cause post-translational modifications of voltage-gated ion channels, reducing their sensitivity to antiepileptic drugs. mdpi.com

The following table summarizes the primary hypotheses for this compound resistance:

Hypothesis Mechanism Key Molecules Involved
Target HypothesisAlterations in the drug's molecular target reduce binding and efficacy. frontiersin.orgnih.govGABA-A Receptor Subunits nih.gov
Transporter HypothesisOverexpression of efflux pumps at the blood-brain barrier reduces drug concentration in the brain. frontiersin.orgnih.govP-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs) frontiersin.orgnih.gov
NeuroinflammationInflammatory processes can induce transporter overexpression and alter ion channel sensitivity. mdpi.comPro-inflammatory mediators, P-glycoprotein mdpi.com

Sedative and Hypnotic Properties Research

This compound is a barbiturate derivative that acts as a nonselective central nervous system (CNS) depressant, capable of producing effects ranging from mild sedation to hypnosis and deep coma. drugbank.comdrugs.com Its sedative and hypnotic properties stem from its ability to enhance the activity of GABA, the primary inhibitory neurotransmitter in the CNS. patsnap.comdrugs.com

By binding to GABA-A receptors, this compound potentiates GABAergic inhibition. drugbank.com This action increases the duration of time that chloride channels are open, allowing a greater influx of chloride ions into neurons. nih.gov The resulting hyperpolarization of the neuronal cell membrane makes it more difficult for neurons to fire, leading to a depression of the central nervous system and the manifestation of sedative and hypnotic effects. nih.gov The sedative-hypnotic effects are also likely influenced by its action on the polysynaptic midbrain reticular formation, which is involved in regulating CNS arousal. drugbank.com

Research has shown that this compound's effects on sleep architecture are significant. In a study involving healthy male subjects, this compound was found to produce dose-related decreases in the time it took to fall asleep (sleep latency) and the number of awakenings, while increasing the total sleep time. nih.gov The study also noted that measures of REM (Rapid Eye Movement) sleep were particularly sensitive to this compound, with higher doses significantly decreasing REM density. nih.gov

Evaluation of Sedative Effects through Psychometric Tests (e.g., Multiple Sleep Latency Tests, Critical Flicker Fusion Tests)

The sedative effects of this compound have been quantified using various psychometric tests designed to measure CNS function and alertness. nih.gov Two such tests are the Multiple Sleep Latency Test (MSLT) and the Critical Flicker Fusion (CFF) test.

The Multiple Sleep Latency Test (MSLT) is an objective measure of daytime sleepiness. scielo.br It assesses how quickly a person falls asleep in quiet situations during the day. In a study with healthy volunteers, the MSLT demonstrated that this compound increases diurnal drowsiness and can disrupt the normal circadian variations in sleepiness. nih.gov This test was found to be superior to other psychometric measures in documenting the sedative effects of the barbiturate. nih.gov

The Critical Flicker Fusion (CFF) test is used to assess cortical arousal and the temporal processing speed of the visual system. maastrichtuniversity.nlnih.gov The CFF threshold is the frequency at which a flickering light is perceived as a continuous, steady light. nih.govcrstodayeurope.com A decrease in the CFF threshold is generally indicative of reduced CNS activation or sedation. A double-blind, controlled study in normal volunteers found that a single oral dose of this compound induced CNS-depressing effects as measured by the CFF test. nih.gov Interestingly, the study observed a clear dissociation between the serum concentration of this compound, which remained at a plateau for up to 72 hours, and its effects on CFF, which were only documented for up to 9 hours post-administration. nih.gov This suggests that pharmacodynamic tolerance to the sedative effects of this compound develops rapidly. nih.gov

The table below presents findings from a study evaluating this compound's effects using these psychometric tests:

Psychometric Test Effect of this compound Key Finding Source
Multiple Sleep Latency Test (MSLT)Increased diurnal drowsiness. nih.govAppeared to be a superior method for documenting sedative effects. nih.gov nih.gov
Critical Flicker Fusion (CFF) TestInduced CNS-depressing effects (reduced CFF threshold). nih.govEffects were documented for up to 9 hours, despite stable serum levels for 72 hours, suggesting rapid tolerance. nih.gov nih.gov

Interactions of Phenobarbital with Other Agents

Mechanisms of Drug-Drug Interactions

Cytochrome P450 Enzyme Induction and Altered Metabolism of Concurrently Administered Medications

Phenobarbital is a potent inducer of several cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov This induction increases the rate of metabolism of many concurrently administered drugs that are substrates for these enzymes, leading to lower plasma concentrations and potentially reduced therapeutic efficacy. The primary CYP isoenzymes induced by this compound include CYP2B6, CYP2C9, CYP3A4, CYP1A2, and CYP2C19. medsafe.govt.nzhilarispublisher.comjhoponline.com

The process of enzyme induction is not immediate. Following the initiation of this compound, the onset of a noticeable drug interaction due to enzyme induction typically occurs within about one week. medsafe.govt.nzsps.nhs.uk This delay is attributed to the time required for the synthesis of new enzyme proteins. aafp.org The induction of CYP enzymes can lead to decreased plasma levels of a variety of medications, including oral anticoagulants (like warfarin), steroids, and certain cardiovascular and antineoplastic drugs. nih.govrxlist.com For example, this compound can significantly lower the plasma concentrations of the anticoagulant dicumarol, thereby diminishing its effect. rxlist.com Similarly, it can reduce the effectiveness of oral contraceptives by accelerating the metabolism of estrogens and progestins. nih.gov

Conversely, when a drug is a "prodrug," meaning it requires metabolic activation to become therapeutically active, enzyme induction by this compound can enhance its effects. An example is the increased conversion of primidone (B1678105) to its active metabolite, this compound itself. nih.gov

The following table summarizes the key CYP enzymes induced by this compound and examples of affected drugs.

CYP Enzyme Examples of Affected Drugs Effect of Induction
CYP3A4Oral contraceptives, Quinidine, Digoxin, Everolimus medsafe.govt.nzjhoponline.comDecreased plasma concentration and efficacy
CYP2C9Warfarin (B611796), Phenytoin (B1677684) rxlist.comoup.comDecreased plasma concentration and efficacy
CYP1A2Theophylline (B1681296) nih.govmedsafe.govt.nzDecreased plasma concentration and efficacy
CYP2C19This compound itself, other anticonvulsants hilarispublisher.comauckland.ac.nzAltered metabolism

Competitive Inhibition of Metabolism

In addition to enzyme induction, this compound can also act as a competitive inhibitor of metabolism. medsafe.govt.nz This occurs when this compound and another drug compete for the same metabolic enzyme. In such cases, the metabolism of the other drug can be slowed, leading to increased plasma concentrations and a potential for toxicity. This dual effect of induction and inhibition can make the net outcome of the interaction difficult to predict. For instance, with phenytoin, this compound can both induce its metabolism and competitively inhibit it, leading to either decreased or increased phenytoin levels. drugs.com

Altered Protein Binding and Serum Concentrations

This compound is moderately bound to plasma proteins (20-45%). wikipedia.org While less common than metabolic interactions, interactions involving displacement from protein binding sites can occur. When a drug with high protein binding is co-administered with this compound, it can displace this compound from its binding sites, transiently increasing the free (active) concentration of this compound. However, this is often followed by a compensatory increase in metabolism, making the clinical significance of such interactions for orally administered drugs at steady-state generally low. dvm360.com A notable interaction involves valproic acid, which can displace phenytoin from its plasma albumin binding sites. researchgate.net

Clinically Significant Drug Interactions and Research Findings

Valproate-Phenobarbital Interaction: Inhibition of this compound Metabolism

The interaction between valproate and this compound is one of the most clinically significant. nih.gov Valproate inhibits the metabolism of this compound, leading to elevated plasma concentrations of this compound and an increased risk of toxicity. medsafe.govt.nznih.gov

Research has shown that valproate significantly decreases the total plasma clearance of this compound. nih.govdrugs.com In one study involving healthy subjects, the co-administration of valproate resulted in a 50% increase in the half-life and a 30% reduction in the plasma clearance of this compound. drugs.comdrugs.com The primary mechanism is the inhibition of CYP450-mediated metabolism of this compound by valproate. drugs.comdrugs.com Studies in epileptic patients have confirmed that the addition of valproate to a this compound regimen leads to an increase in plasma this compound levels, a lengthening of its elimination half-life, and a decrease in its metabolic clearance. researchgate.net Specifically, valproate has been shown to inhibit the formation of a minor metabolite of this compound, metahydroxythis compound, and also the glucuronidation of its major metabolite, parahydroxythis compound. nih.gov

The following table summarizes the pharmacokinetic changes of this compound when co-administered with valproate, based on a study in epileptic patients. researchgate.net

Pharmacokinetic Parameter This compound Alone This compound with Valproate P-value
Half-life (hr)96142p = 0.006
Plasma Clearance (ml/hr/kg)4.23.0p = 0.009
Metabolic Clearance (ml/hr/kg)3.32.0p = 0.006
Fraction of Dose Metabolized0.780.67p = 0.015

Phenytoin-Phenobarbital Interactions: Reciprocal Metabolic Effects

The interaction between phenytoin and this compound is complex and bidirectional, involving both enzyme induction and competitive inhibition. drugs.com this compound can induce the hepatic metabolism of phenytoin, potentially leading to decreased plasma concentrations of phenytoin. nih.govdrugs.com Conversely, phenytoin can also affect this compound levels, although the mechanism is not fully understood. drugs.com

The net effect of this interaction is often unpredictable. rxlist.com While in many cases the inductive and inhibitory effects may balance out with little need for dose adjustment, in some individuals, significant changes in the plasma concentrations of either drug can occur. medsafe.govt.nz For example, large increases in serum this compound concentrations have been observed in some patients when phenytoin is added to their regimen. medsafe.govt.nz Therefore, close monitoring of plasma levels of both drugs is recommended when they are used concurrently. rxlist.comdrugs.com

Oral Contraceptives and Steroids: Reduced Efficacy due to Enzyme Induction

This compound is a potent inducer of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP450) system. pharmgkb.orgnih.gov This induction accelerates the metabolism of various drugs, including the hormonal components of oral contraceptives and other steroids. pharmgkb.orgrxlist.com The increased metabolic clearance can lead to lower plasma concentrations of these hormones, potentially compromising their therapeutic efficacy. drugs.com

Specifically, this compound has been shown to induce the P450IIC and IIIA gene families, which are involved in the metabolism of contraceptive steroids like ethinylestradiol and norethisterone. pharmgkb.org This enzymatic induction enhances the first-pass effect, where a significant portion of the orally administered steroid is metabolized in the liver before reaching systemic circulation. nih.gov Studies in animal models have demonstrated that while intravenous administration of norethisterone showed no significant change in the area under the curve (AUC), oral administration after this compound treatment resulted in a substantial decrease in AUC and peak plasma concentration. nih.gov This suggests that the rate of delivery to the liver is a critical factor in the impact of enzyme induction. nih.gov

For women taking oral contraceptives, concurrent use of this compound can lead to breakthrough bleeding and an increased risk of unintended pregnancy. pharmgkb.orgrxlist.comdrugs.com It is often recommended that women on this compound therapy use an alternative or additional method of contraception. rxlist.comdrugs.com Similarly, the therapeutic effects of corticosteroids, such as prednisone (B1679067) and dexamethasone, may be diminished when co-administered with this compound due to this same mechanism of increased metabolism. vin.commedsafe.govt.nz

Table 1: Impact of this compound on Oral Contraceptives and Steroids

Interacting Agent Effect of Co-administration with this compound Mechanism of Interaction
Oral Contraceptives (e.g., Ethinylestradiol, Norgestimate) Decreased plasma concentrations and reduced contraceptive efficacy. drugs.com May lead to breakthrough bleeding and unintended pregnancy. pharmgkb.orgrxlist.comdrugs.com Induction of hepatic CYP450 enzymes (e.g., P450IIC, P450IIIA), leading to accelerated metabolism and clearance of contraceptive hormones. pharmgkb.orgdrugs.com
Corticosteroids (e.g., Prednisone, Dexamethasone) Diminished systemic effects and therapeutic efficacy. vin.commedsafe.govt.nz Increased hepatic metabolism of corticosteroids due to enzyme induction. vin.com

Theophylline and Other Drug Interactions

The interaction between this compound and theophylline is primarily metabolic. This compound induces hepatic enzymes that increase the clearance of theophylline, leading to lower blood levels and potentially reducing its therapeutic effect. nih.govwedgewood.com This interaction can be clinically significant for patients relying on theophylline for conditions like asthma or chronic obstructive pulmonary disease. nih.gov Research has indicated that combined oral therapy of theophylline and this compound negatively impacted theophylline blood levels. nih.gov

Beyond this metabolic interaction, some studies have suggested a potential for complex formation between this compound and theophylline in aqueous solutions. rsc.orgrsc.org Research has described the formation of a weak 2:1 complex between theophylline and this compound, which could theoretically affect the bioavailability of each drug. rsc.orgrsc.org Diffusion measurements have shown that two theophylline molecules and one this compound molecule can pass through a membrane as a unit, suggesting a long-range interaction that is likely not coulombic but may involve hydrogen bonding. rsc.orgrsc.org

This compound's enzyme-inducing properties extend to a wide range of other medications. This can result in decreased efficacy of drugs such as certain antibiotics (e.g., doxycycline), antifungals (e.g., griseofulvin), and other antiepileptic drugs. rxlist.comvin.com

Table 2: Summary of this compound and Theophylline Interaction

Aspect Finding Implication
Metabolic Interaction This compound induces hepatic enzymes, increasing theophylline clearance. nih.govwedgewood.com Reduced blood levels and efficacy of theophylline. nih.govdrugs.com
Complex Formation Forms a weak 2:1 complex in aqueous solution. rsc.orgrsc.org May affect the bioavailability of both drugs. rsc.org

Central Nervous System Depressants: Additive Effects (e.g., Alcohol, Benzodiazepines)

This compound is a central nervous system (CNS) depressant. nih.gov When taken concurrently with other CNS depressants, such as alcohol or benzodiazepines, there is a significant risk of additive pharmacodynamic effects. drugs.comdrugs.com This combination can lead to profound sedation, respiratory depression, coma, and even death. drugs.comdrugs.com

Both this compound and alcohol potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor, but through different mechanisms. nih.govintensivecaremedjournal.com Benzodiazepines increase the frequency of the chloride channel opening, while barbiturates like this compound increase the duration the channel stays open. intensivecaremedjournal.com The simultaneous use of these agents results in a synergistic depression of the central nervous system. drugs.comintensivecaremedjournal.com

Acute alcohol use can inhibit the metabolism of this compound, further potentiating its effects. drugs.com Chronic alcohol use, however, may induce hepatic enzymes, which could theoretically increase this compound metabolism. drugs.com Due to the high risk of severe adverse outcomes, the concurrent use of this compound with alcohol or other CNS depressants should generally be avoided. drugs.comdrugs.com

Table 3: Interactions of this compound with CNS Depressants

Interacting Agent Type of Interaction Potential Consequences
Alcohol (Ethanol) Additive CNS depression. drugs.com Potentiation of GABAergic effects. intensivecaremedjournal.com Profound sedation, respiratory depression, impaired coordination, coma, death. drugs.comdrugs.com
Benzodiazepines (e.g., Diazepam) Additive CNS depression. medsafe.govt.nz Synergistic effect on GABA-A receptors. intensivecaremedjournal.com Enhanced sedation, respiratory depression, hypotension, coma, death. medsafe.govt.nzdrugs.com
Opioids (e.g., Morphine, Codeine) Additive CNS depressant effects. drugs.com Increased risk of profound sedation, respiratory depression, hypotension, and death. drugs.comdrugs.com

Warfarin and INR Monitoring

The interaction between this compound and the oral anticoagulant warfarin is clinically significant and requires careful management. This compound is a potent inducer of the hepatic cytochrome P-450 enzymes that are responsible for metabolizing warfarin. drugs.comjst.go.jp This induction leads to increased clearance of warfarin, which can decrease its anticoagulant effect and lower the International Normalized Ratio (INR). drugs.comnih.gov

As a result, patients taking warfarin who are started on this compound may require higher doses of warfarin to maintain a therapeutic INR. drugs.comdrugs.com Conversely, if this compound is discontinued (B1498344) in a patient stabilized on both medications, the inducing effect will diminish. This can lead to a sudden increase in warfarin levels and a dangerously high INR, increasing the risk of bleeding complications if the warfarin dose is not reduced. drugs.com

Therefore, close and frequent monitoring of the INR is crucial when this compound is initiated, discontinued, or when the dose is adjusted in a patient receiving warfarin therapy. nih.govdrugs.com This allows for appropriate adjustments to the warfarin dosage to be made to ensure it remains within the target therapeutic range, mitigating the risks of both thrombosis and hemorrhage. nih.gov

Table 4: this compound and Warfarin Interaction

Parameter Description of Interaction
Mechanism This compound induces hepatic CYP450 enzymes, which increases the metabolism and clearance of warfarin. drugs.comjst.go.jp
Effect on Warfarin Reduced plasma concentrations and decreased anticoagulant effect. drugs.com
Effect on INR Lowered INR, indicating reduced anticoagulation. drugs.comnih.gov
Clinical Management Increased warfarin dosage may be required when starting this compound. drugs.comdrugs.com Close and frequent INR monitoring is essential when initiating, discontinuing, or changing the dose of this compound. nih.gov
Risk of Discontinuation Discontinuing this compound can lead to excessive anticoagulation and increased risk of bleeding if the warfarin dose is not adjusted downwards. drugs.com

Neurobiological and Systemic Effects of Phenobarbital

Research on Developmental Neurotoxicity

Early life exposure to phenobarbital is associated with a range of neurotoxic effects in developing animals, including cell death, altered synaptic development, and long-term behavioral impairment frontiersin.orgresearchgate.netnih.govresearchgate.net.

This compound induces a profound increase in apoptosis in both developing grey and white matter when administered to neonatal rats or macaques frontiersin.orgresearchgate.netaap.org. Studies have shown that this compound exposure results in significant cell death in various regions of the developing rat brain, including several limbic areas such as the nucleus accumbens, septum, amygdala, piriform cortex, and frontal cortex nih.gov. This neurotoxic effect is not an inherent feature of all antiepileptic drugs, as carbamazepine (B1668303), for instance, has been found to be without effect on cell death in these regions nih.gov. The threshold dose for triggering apoptotic brain damage in 7-day-old rats was reported to be 40 mg/kg for this compound, causing widespread apoptotic neurodegeneration pnas.org.

A single exposure to this compound can lead to a disruption in synaptic development that extends well beyond the period of drug exposure frontiersin.org. This includes a reduction in both excitatory and inhibitory synaptic connections in the striatum and hippocampus frontiersin.org. For example, in the striatum, this effect manifests as a decrease in inhibitory postsynaptic current (IPSC) frequency frontiersin.org. In the hippocampus, an initial increase in IPSC frequency is observed, followed by a reduced IPSC frequency at later ages, indicating impaired maturation frontiersin.org. Neonatal this compound exposure has been shown to disrupt GABAergic synaptic maturation in rat CA1 neurons, characterized by an increase in miniature inhibitory postsynaptic current (mIPSC) frequency at postnatal day (P)14, and a subsequent lower mIPSC frequency at P29+ compared to controls, indicating a failure of normal developmental increase nih.govnih.gov. Additionally, this compound exposure resulted in larger bicuculline-sensitive tonic currents, decreased capacitance and membrane time constant, and a persistent presence of giant depolarizing potentials nih.govresearchgate.net.

This compound induces broad changes in the hippocampal transcriptomic profile. A study evaluating the effects of this compound on the hippocampal transcriptome by RNA sequencing in neonatal rat pups revealed 124 differentially expressed transcripts after this compound exposure, compared to a significantly smaller number (15 transcripts) in levetiracetam-treated animals frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov. This widespread change in gene expression, affecting transcripts reflective of multiple cell types, may link acute drug administration to lasting drug toxicity frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov.

Table 1: Differentially Expressed Transcripts in Hippocampus Following Neonatal Drug Exposure

Drug ExposureNumber of Differentially Expressed Transcripts (compared to vehicle)
This compound124 frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov
Levetiracetam (B1674943)15 frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov

Early life this compound exposure has been consistently linked to adverse long-term cognitive and neurodevelopmental outcomes in both animal models and clinical studies frontiersin.orgresearchgate.netnih.gov. In animal models, chronic early life exposure to this compound has been shown to result in abnormalities in adult behaviors dependent on the limbic system, including decreased anxiety-like behavior, impaired prepulse inhibition, and deficient fear conditioning nih.gov.

Clinically, this compound exposure in the early life period has been associated with reduced IQ scores frontiersin.orgnih.govccjm.org. A meta-analysis indicated better neurodevelopmental outcomes associated with levetiracetam compared to this compound frontiersin.org. Studies have reported that children exposed in utero to this compound had significantly lower mean IQ scores when tested as children nih.govccjm.org. For instance, men exposed in utero to this compound showed lower verbal IQ scores, with deficits potentially increasing with other socioeconomic factors ccjm.org. Increased exposure to this compound in infants has been associated with decreasing cognitive and motor scores at 24 months of age, with an approximate 8-point decrease in Bayley Scales of Infant Development (BSID) cognitive score and a 9-point decrease in BSID motor score for every 100 mg/kg of exposure nih.gov.

Table 2: Impact of this compound Exposure on Neurodevelopmental Outcomes at 24 Months (per 100 mg/kg exposure)

Outcome MeasureDecrease in Score (points)Citation
BSID Cognitive8.1 nih.gov
BSID Motor9 nih.gov

This compound exposure significantly impacts the expression of specific neuronal and glial markers in the developing brain frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov. Research indicates that this compound exposure decreases the expression of GABAergic and oligodendrocyte markers, such as Pvalb (Parvalbumin) and Opalin frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov. Conversely, it leads to an increase in the marker of activated microglia, Cd68, and the astrocyte-associated gene, Vegfa (Vascular endothelial growth factor A) frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov. The upregulation of Cd68 is consistent with the induction of cell death by this compound nih.gov. These changes in gene expression, affecting transcripts reflective of multiple cell types, provide a potential link between acute this compound administration and lasting drug toxicity frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov.

Table 3: Impact of this compound Exposure on Neuronal Marker Expression

Marker NameMarker TypeEffect of this compound ExposureCitation
PvalbGABAergic/OligodendrocyteDecreased frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov
OpalinOligodendrocyteDecreased frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov
Cd68Activated MicrogliaIncreased frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov
VegfaAstrocyte-associatedIncreased frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov

Neurological and Behavioral Manifestations

This compound's neurotoxic effects in the developing brain manifest as various neurological and behavioral alterations. In animal models, early life this compound exposure leads to lasting behavioral changes, including deficits in learning and memory mediated by the hippocampus frontiersin.orgnih.govnih.govresearchgate.net. Clinically, children taking this compound may experience behavioral changes such as irritability, hyperactivity, and/or sleep disturbances nih.govuihc.orgepilepsy.com. These personality changes can be temporary or persist until the drug is discontinued (B1498344) uihc.org.

Furthermore, exposure to this compound has been associated with significant effects on cognitive functioning, including decreased IQ, slowed reaction times, and impaired concentration nih.gov. Some reports indicate a higher incidence of "cognitive" problems that appear to increase with the duration of treatment nih.gov. In a small group of children, this compound was associated with depression and suicidal ideations nih.gov. Other neurological manifestations can include central nervous system (CNS) depression, confusion, excessive sleepiness, memory problems, slowed response, dizziness, slurred speech, weakness, uncoordinated movement, and staggering gait (ataxia), which is commonly observed in children uihc.orgnih.govwebmd.commountsinai.org.

Paradoxical Hyperactivity in Pediatric Patients

In pediatric patients, this compound can induce paradoxical hyperactivity, a reaction that contrasts with its typical sedative effects wikipedia.orgwikipedia.orgaap.org. This effect has been observed even with small doses, particularly if no this compound was administered in previous days and a continued sense of tension is present wikipedia.org. While the exact mechanism remains unclear, it has been hypothesized that the anxiolytic action of this compound may initiate this paradoxical response wikipedia.org. Barbiturates, including this compound and pentobarbital, have been reported to cause paradoxical hyperactivity in an estimated 1% of children, presenting with symptoms akin to the hyperactive-impulsive subtype of attention deficit hyperactivity disorder (ADHD) wikipedia.org.

Cognitive Impairment and Memory Problems

Long-term exposure to this compound has been consistently associated with cognitive deficits and memory problems in both children and adults nih.govamericanaddictioncenters.org. Studies have indicated that this compound can lead to lower IQ scores in children with epilepsy, and discontinuation of the drug may result in improvements in total IQ, particularly nonverbal aspects nih.gov. Compared to other antiepileptic drugs (AEDs) like valproate or carbamazepine, this compound is generally considered to have more pronounced cognitive effects nih.gov.

Research findings highlight the impact of this compound on various cognitive domains:

Impaired Attention and Processing Speed: Patients taking this compound have shown longer movement times, impaired attention, and reduced processing speed compared to controls nih.gov.

Developmental Neurotoxicity: In rodent models, postnatal exposure to this compound has been shown to cause excessive neuronal apoptosis and impair the morphological and physiological maturation of both excitatory and inhibitory synapses in brain regions like the striatum, which correlates with cognitive dysfunction in weanling rodents nih.gov.

Impact on Learning and Memory: Experimental animal models confirm that this compound treatment can impair cognitive and motor behavior nih.gov. Human studies have also provided evidence for adverse cognitive effects of this compound, with some suggesting a dose-dependent effect on cognitive outcomes frontiersin.org.

A summary of cognitive effects is presented in the table below:

Cognitive Domain AffectedObserved EffectResearch Findings
Overall Cognition Lower IQ, cognitive declineAssociated with lower IQ in children; greater cognitive impairment compared to other AEDs nih.govnih.gov.
Attention Impaired attention, reduced processing speedPatients exhibit longer movement times and reduced processing speed nih.gov.
Memory Memory problemsReported in clinical studies and confirmed in animal models nih.govamericanaddictioncenters.org.
Psychomotor Speed Slower rates of thinking/cognitionIndividuals often have slower rates of thinking compared to non-users americanaddictioncenters.org.

Ataxia, Dizziness, Nystagmus

This compound can induce central nervous system effects such as dizziness, nystagmus (involuntary eye movements), and ataxia (impaired coordination) nih.govwikipedia.orgrxlist.comscielo.org.mx. These neurological signs are common and can occur at toxic levels, both acutely and with chronic exposure cambridge.org. Approximately 5% of epileptic patients treated with barbiturates may exhibit cerebellar deficits cambridge.org. The classical signs of this compound intoxication often include coarse nystagmus, limb and gait ataxia, and dysarthria, all indicative of cerebellar dysfunction cambridge.org. Reversible acute dizziness or vertigo, often accompanied by pathologic nystagmus and ataxia, are typical with CNS-acting agents like this compound that have a predilection for the brainstem or cerebellum nih.gov.

Mood Changes and Psychiatric Disturbances (e.g., Depression, Anxiety, Nightmares)

This compound has been linked to various mood changes and psychiatric disturbances. These can include agitation, nervousness, nightmares, psychiatric disturbances, insomnia, and anxiety nih.govrxlist.com. Depression is a frequently reported adverse effect, particularly with long-term use nih.govnih.govamericanaddictioncenters.org. While the association between mental health symptoms and this compound use may not always represent a direct cause-and-effect relationship, especially in individuals with chronic epilepsy who may have pre-existing brain alterations, numerous reports document these psychological disturbances americanaddictioncenters.org. Some older patients may experience excitement, depression, or confusion nih.gov. In some instances, this compound can paradoxically produce excitement rather than depression rxlist.com.

Systemic Complications and Mechanisms Research

Beyond its neurological impact, this compound can lead to systemic complications, with research shedding light on their underlying mechanisms.

Respiratory Depression Mechanisms

Respiratory depression is a potentially serious complication associated with this compound, particularly with supratherapeutic dosing or when co-administered with other central nervous system depressants like alcohol nih.govrxlist.combiosourcesoftware.comnih.govmhmedical.com. This compound, as a barbiturate (B1230296), depresses the central nervous system by increasing the duration of time chloride channels are open via interaction with GABA-A receptor subunits nih.govwikipedia.orgdrugbank.com. This action hyperpolarizes the cell membrane and increases the action potential threshold, leading to a general depression of CNS activity, including the respiratory drive nih.govmhmedical.com. In cases of this compound overdose, a "slowing" of bodily functions is observed, with respiratory depression being a primary characteristic wikipedia.org. Patients with underlying obstructive lung disease are at an increased risk of complications due to the compounding effect of this compound on an already compromised respiratory system nih.gov.

Bone Metabolism Research (Decreased Bone Mineral Density, Osteopenia, Osteoporosis, Fractures)

Long-term use of this compound, an enzyme-inducing antiepileptic drug (AED), is significantly associated with adverse effects on bone mineralization and calcium metabolism, leading to decreased bone mineral density (BMD), osteopenia, osteoporosis, and an increased risk of fractures nih.govwomensmentalhealth.orgnih.govwww.gov.uknjmonline.nl.

The primary mechanisms proposed for this compound's impact on bone health include:

Cytochrome P450 Enzyme Induction and Vitamin D Metabolism: this compound is a potent inducer of hepatic cytochrome P450 enzymes nih.govwikipedia.org. This induction upregulates the enzymes responsible for vitamin D metabolism, leading to the conversion of 25(OH) vitamin D into inactive metabolites nih.govnih.govwww.gov.uknjmonline.nl. The resulting decrease in active 1,25(OH)2 vitamin D leads to reduced intestinal calcium absorption and subsequent secondary hyperparathyroidism nih.govnih.govwww.gov.uk. This cascade results in increased bone resorption and accelerated bone loss nih.govnih.gov.

Direct Drug Effect on Bone Cell Functions: While the primary mechanism involves vitamin D metabolism, some research suggests that this compound may also have direct effects on bone cell functions, influencing the balance of osteoblast and osteoclast activity nih.govnjmonline.nl.

Hormonal Changes: Indirect effects, such as hormonal changes (e.g., reduced testosterone (B1683101) levels due to increased sex hormone-binding globulin (SHBG) levels), can also unfavorably affect bone metabolism nih.gov.

Studies have shown that bone loss can be detected within the first 1-5 years of this compound use, and anticonvulsants like this compound may increase the odds of fracture by 1.2 to 2.4 times womensmentalhealth.orgnih.gov.

A summary of bone metabolism effects and mechanisms is presented in the table below:

Bone Health IssueProposed Mechanism(s)Research Findings
Decreased Bone Mineral Density (BMD) Hepatic enzyme induction (CYP450) leading to increased vitamin D metabolism into inactive forms, reduced calcium absorption, secondary hyperparathyroidism, increased bone resorption. May also involve direct effects on bone cells and hormonal changes.Significant reduction in BMD observed with long-term use; can be detected within 1-5 years of use nih.govwomensmentalhealth.orgnih.govwww.gov.uk.
Osteopenia Same as decreased BMD.Associated with long-term this compound use nih.govwww.gov.uknjmonline.nl.
Osteoporosis Same as decreased BMD.Increased risk with long-term this compound use nih.govwomensmentalhealth.orgnih.govwww.gov.uknjmonline.nl.
Fractures Consequence of decreased BMD, osteopenia, and osteoporosis.Increased fracture risk (1.2 to 2.4 times higher odds) nih.govwomensmentalhealth.orgnih.govwww.gov.uknjmonline.nl.

Multi-organ Hypersensitivity Reactions (DRESS, Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis)

This compound, an aromatic anticonvulsant, is a recognized leading cause of severe cutaneous adverse drug reactions (SCARs), which include Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), Stevens-Johnson Syndrome (SJS), and Toxic Epidermal Necrolysis (TEN) fishersci.cauni.luguidetopharmacology.orgabertay.ac.uk.

DRESS syndrome, also referred to as drug-induced hypersensitivity syndrome (DIHS), is a rare but potentially life-threatening reaction characterized by a widespread skin rash, fever, swollen lymph nodes, and distinctive hematologic abnormalities such as eosinophilia, thrombocytopenia, and atypical lymphocytosis guidetopharmacology.orgabertay.ac.uknih.gov. This syndrome often involves inflammatory damage to internal organs, with reported mortality rates ranging from 1.2% to 7% nih.gov. The onset of DRESS typically occurs between two to six weeks following initial drug exposure guidetopharmacology.orgabertay.ac.uknih.gov.

SJS and TEN represent a spectrum of severe mucocutaneous reactions primarily characterized by extensive skin detachment and mucosal erosions fishersci.cauni.lu. The differentiation between SJS and TEN is based on the percentage of body surface area (BSA) affected by epidermal detachment: SJS involves less than 10% BSA, SJS/TEN overlap involves 10-30% BSA, and TEN involves over 30% BSA fishersci.cauni.luabertay.ac.uk. Clinical presentation typically includes fever (often above 38°C), ocular discomfort, sore throat, and the rapid appearance of erythematous skin lesions that progress to blisters and erosions, potentially affecting various mucosal surfaces including the eyes, nasopharynx, oropharynx, genitalia, or anus fishersci.cauni.lu. The incidence of hypersensitivity reactions to aromatic anticonvulsants, including this compound, is estimated to be between 1 in 1,000 and 1 in 10,000 exposures, carrying a significant mortality risk, particularly for SCARs fishersci.ca.

Exacerbation of Porphyria

This compound is a well-established porphyrogenic substance, capable of exacerbating acute porphyric attacks ctdbase.org. Acute intermittent porphyria (AIP), for instance, is a genetic disorder resulting from haploinsufficiency of porphobilinogen (B132115) deaminase (PBGD), an enzyme critical in the heme biosynthesis pathway fishersci.com.

The mechanism by which this compound exacerbates porphyria involves its capacity to induce the hepatic expression of delta-aminolevulinic acid synthase 1 (ALAS1) ctdbase.orgfishersci.comnih.govnih.govzhanggroup.org. ALAS1 is the rate-limiting enzyme in the heme production pathway. This compound achieves this by depleting the regulatory heme pool within the liver through the induction of cytochrome P450 (CYP450) enzymes, which consume heme nih.govnih.govzhanggroup.orgwikipedia.org. The subsequent reduction in available heme alleviates the normal feedback inhibition on ALAS1, leading to its upregulation and a marked overproduction and accumulation of neurotoxic porphyrin precursors, specifically delta-aminolevulinic acid (ALA) and porphobilinogen (PBG) fishersci.comnih.govzhanggroup.org. This mechanism has been experimentally validated in various models, including primary chicken embryo liver cell cultures where this compound strongly induced porphyrin accumulation, and in this compound-challenged mice with AIP, which demonstrated biochemical and clinical characteristics mirroring those observed in human patients with AIP ctdbase.orgfishersci.comnih.gov.

Hyperalgesia and Antinociception Mechanisms

This compound exhibits a complex and context-dependent effect on nociception, capable of inducing both hyperalgesia (increased sensitivity to pain) and antinociception (pain reduction) based on its site of action within the central nervous system guidetopharmacology.orgwikipedia.orgfishersci.casigmaaldrich.comwikipedia.org.

Systemic administration of this compound, particularly at non-hypnotic doses, has been shown to dose-dependently induce hyperalgesia in various animal models, including the tail-flick, hot-plate, and formalin tests in rats, and the abdominal constriction test in mice guidetopharmacology.orgwikipedia.orgfishersci.casigmaaldrich.comwikipedia.orgnih.gov. This hyperalgesic effect is primarily mediated through its interaction with gamma-aminobutyric acid type A (GABA-A) receptors located at supraspinal levels guidetopharmacology.orgwikipedia.orgfishersci.casigmaaldrich.comwikipedia.org. Research indicates that this hyperalgesia can be effectively blocked by the prior administration of GABA-A receptor antagonists such as picrotoxin (B1677862) or bicuculline (B1666979) guidetopharmacology.orgwikipedia.orgfishersci.casigmaaldrich.comwikipedia.orgnih.gov. Furthermore, direct intracerebroventricular (icv) administration of this compound also elicits a hyperalgesic response, supporting a supraspinal mechanism guidetopharmacology.orgwikipedia.orgfishersci.cawikipedia.org.

Conversely, intrathecal administration of this compound has been observed to induce antinociception guidetopharmacology.orgwikipedia.orgfishersci.cawikipedia.org. This pain-reducing effect is also mediated via GABA-A receptors, but at the spinal level guidetopharmacology.orgwikipedia.orgfishersci.casigmaaldrich.com. Notably, intrathecal this compound administration has been shown to counteract and block hyperalgesia induced by systemic this compound, highlighting the distinct regional effects within the neuraxis guidetopharmacology.orgwikipedia.orgfishersci.cawikipedia.org. Barbiturates, including this compound, exert their effects by enhancing the inhibitory actions of GABA at the GABA-A receptor, leading to an increased duration of chloride channel opening, which results in postsynaptic hyperpolarization and central nervous system depression wikipedia.orgfishersci.ca. The precise mechanisms underlying the differential effects of hyperalgesia and antinociception based on the route of administration are attributed to the specific interactions of this compound with GABA-A receptors at distinct supraspinal versus spinal neuronal circuits involved in pain modulation guidetopharmacology.orgwikipedia.orgfishersci.casigmaaldrich.com.

Pharmacogenomics and Genetic Factors in Phenobarbital Response

Genetic Polymorphisms of Drug-Metabolizing Enzymes

Genetic variations in enzymes responsible for metabolizing phenobarbital can lead to significant inter-individual differences in drug clearance and plasma concentrations.

CYP2C9 and CYP2C19 Polymorphisms and this compound Clearance

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C9 and, to a lesser extent, CYP2C19 playing crucial roles. jscimedcentral.comtandfonline.com Polymorphisms in the genes encoding these enzymes can alter their metabolic activity, thereby affecting this compound clearance.

Research has demonstrated that genetic variants of CYP2C9 can lead to decreased enzyme activity. nih.gov For instance, a study in a Japanese population of epilepsy patients found that individuals with the CYP2C91/3 genotype had a 48% reduction in total this compound clearance compared to those with the CYP2C91/1 genotype. nih.gov This suggests that individuals carrying the CYP2C9*3 allele metabolize this compound more slowly, which could lead to higher drug concentrations in the blood. nih.govmdpi.com

Gene PolymorphismEffect on this compound ClearancePopulation StudiedKey Finding
CYP2C91/3DecreasedJapanese epilepsy patients48% reduction in total clearance compared to CYP2C91/1. nih.gov
CYP2C19 Poor MetabolizersDecreasedJapanese epilepsy patients (excluding CYP2C9 variant carriers)18.8% decrease in total clearance compared to extensive metabolizers. mdpi.comnih.gov
CYP2C19 PolymorphismsNo significant effectJapanese epilepsy patientsWhen analyzed with CYP2C9 polymorphisms, no independent effect was detected. nih.gov
CYP2C19 PolymorphismsNo significant effectNeonates and infantsGenotyping did not improve dosing strategies in this population. researchgate.net

Implications for Individualized Dosing Strategies

The influence of CYP2C9 and CYP2C19 polymorphisms on this compound clearance highlights the potential for individualized dosing strategies. By identifying a patient's genotype for these enzymes, clinicians could potentially predict their metabolic rate for this compound and adjust the dose accordingly to optimize therapeutic outcomes.

For individuals identified as poor metabolizers due to variants in CYP2C9, a lower starting dose of this compound might be warranted to avoid potential toxicity from elevated drug levels. tandfonline.com Conversely, extensive metabolizers might require higher doses to achieve a therapeutic concentration. The estimated population clearance values derived from studies on CYP2C19 genotypes have been suggested as a tool to predict the necessary this compound dose for an individual. nih.gov

However, the routine clinical implementation of pharmacogenetic testing for this compound dosing is not yet standard practice. oaepublish.com While the evidence for the impact of CYP2C9 polymorphisms is relatively strong, the conflicting findings regarding CYP2C19 and the complex interplay of other genetic and non-genetic factors necessitate further research. jst.go.jp Prospective, randomized controlled trials are needed to definitively establish the clinical utility and cost-effectiveness of genotype-guided this compound therapy. tandfonline.com

Genetic Polymorphisms of Drug Targets and Transporters

Genetic variations in the molecular targets of this compound, such as neurotransmitter receptors and ion channels, as well as drug transporters, can also contribute to variability in drug response.

GABRA2 (GABA-A Receptor Subunit Alpha 2) Polymorphisms and Drug Response

The gamma-aminobutyric acid type A (GABA-A) receptor is a primary target for this compound. Genetic polymorphisms in the genes encoding subunits of this receptor, such as GABRA2, may influence an individual's response to the drug.

A study investigating genetic associations with this compound response in epileptic dogs identified a suggestive association with the GABRA2 gene. nih.gov In humans, research has also pointed to a possible link between polymorphisms in GABRA2 and drug-resistant epilepsy. researchgate.net One study identified a de novo variant in GABRA2 in a patient with early-onset epilepsy. oup.com Functional analysis of this variant revealed that it produced tonically open channels, even without GABA present, which could significantly alter neuronal excitability and response to GABA-modulating drugs like this compound. oup.com Another study showed an association between a single nucleotide polymorphism (SNP) downstream of GABRA2 and this compound resistance. airitilibrary.com

KCNQ3 (Potassium Voltage-Gated Channel Subfamily Q Member 3) Polymorphisms

The KCNQ3 gene encodes a subunit of a potassium channel that plays a role in regulating neuronal excitability. Mutations in this gene have been linked to benign familial neonatal convulsions, a condition for which this compound can be an effective treatment. nih.govunimi.it

A pharmacogenetic study in epileptic dogs found a suggestive association between polymorphisms in the KCNQ3 gene and the response to this compound. nih.gov While the direct impact of KCNQ3 polymorphisms on this compound response in the broader epilepsy population is still under investigation, the gene's known role in neonatal epilepsy syndromes that respond to this compound suggests it is a relevant area for further research. nih.govresearchgate.net

SCN2A (Sodium Channel Voltage-Gated Type II Alpha Subunit) Polymorphisms and Treatment Response

Mutations in SCN2A are associated with a range of epilepsy syndromes, including some early-onset epileptic encephalopathies that have shown a remarkable response to this compound. researchgate.net A pharmacogenetic study in epileptic dogs also identified a suggestive association between polymorphisms in the SNC2A2 gene (the canine equivalent) and this compound response. nih.gov In a case study of a neonate with pyridoxine-dependent developmental and epileptic encephalopathy, pharmacogenomic testing revealed a SNP in SCN2A (rs17183814 GA) that is associated with resistance to this compound in East Asian populations. jscimedcentral.com Furthermore, a study in Han Chinese children with epilepsy found that the AG genotype and the G allele of the SCN2A polymorphism rs1864885 were linked to a suboptimal response to anti-epileptic drug treatment. researchgate.net

Gene (Protein)Polymorphism/VariantAssociated Phenotype/FindingRelevance to this compound Response
GABRA2 (GABA-A Receptor Subunit Alpha 2)Suggestive association in dogsVariability in drug response. nih.govMay influence individual sensitivity to this compound's effects on GABAergic inhibition.
GABRA2 (GABA-A Receptor Subunit Alpha 2)de novo c.875C > A (p.T292K)Early-onset epilepsy. oup.comAlters receptor function (tonically open), potentially impacting drug efficacy. oup.com
KCNQ3 (Potassium Channel Subunit)Suggestive association in dogsVariability in drug response. nih.govPolymorphisms may alter neuronal excitability, affecting the threshold at which this compound is effective.
KCNQ3 (Potassium Channel Subunit)MutationsBenign familial neonatal convulsions. nih.govunimi.itThis compound is often an effective treatment for this condition, suggesting a link between the gene and drug action. nih.gov
SCN2A (Sodium Channel Subunit)Suggestive association in dogsVariability in drug response. nih.govMay alter the overall neuronal excitability, indirectly influencing this compound's effectiveness.
SCN2A (Sodium Channel Subunit)rs17183814 GAResistance to this compound in East Asian populations. jscimedcentral.comDirectly linked to a reduced therapeutic response to this compound. jscimedcentral.com
SCN2A (Sodium Channel Subunit)rs1864885 AG genotype/G alleleSuboptimal drug response in Han Chinese children. researchgate.netAssociated with poorer treatment outcomes with anti-epileptic drugs, including potentially this compound. researchgate.net

EPHX1 (Epoxide Hydrolase 1) Polymorphisms

Microsomal epoxide hydrolase 1 (EPHX1) is a critical enzyme involved in the metabolism of various xenobiotics, including certain AEDs. nih.govnih.gov It functions by converting reactive epoxide intermediates, which can be toxic, into less reactive dihydrodiols. nih.govwikipedia.org this compound has been shown to be an inducer of EPHX1 expression in human liver cells. nih.govwikipedia.org The gene encoding this enzyme, EPHX1, is known to be polymorphic, and these genetic variations can lead to significant inter-individual differences in enzyme activity. nih.gov

Two of the most well-studied non-synonymous polymorphisms in the EPHX1 gene are:

Tyr113His (c.337T>C, rs1051740): This variant is associated with a decrease in EPHX1 enzymatic activity by nearly 40%. nih.gov

His139Arg (c.416A>G, rs2234922): This polymorphism is linked to an increase in enzyme activity of at least 25%. nih.gov

The allele frequencies for these variants differ across ethnic populations, which may contribute to population-specific differences in drug metabolism. nih.gov

PolymorphismEffect on Enzyme ActivityAllele Frequency (Caucasians)Allele Frequency (Asians)
Tyr113HisDecreased activity (~40%)22-31%~45%
His139ArgIncreased activity (~25%)20-22%~14%

Data sourced from studies on EPHX1 polymorphisms. nih.gov

Pharmacogenomic Studies in Specific Patient Populations

The influence of genetic factors on this compound response has been investigated in several distinct patient populations, revealing unique insights relevant to each group.

Neonates: this compound is a first-line treatment for neonatal seizures. jscimedcentral.com However, the developing metabolic pathways in newborns can lead to significant pharmacokinetic variability. jscimedcentral.comnih.gov In contrast to adults, where CYP2C19 polymorphisms are known to affect this compound metabolism, one study in 52 neonates and young infants found that CYP2C19 genotype did not determine this compound clearance. dovepress.com Instead, body weight and age were the primary determinants. dovepress.com However, the potential for clinically significant consequences of genetic variation was highlighted in a case report of a neonate who developed this compound toxicity with high serum concentrations despite a conventional dose. jscimedcentral.com This case underscores that while routine pre-treatment pharmacogenomic testing may not be standard, it can be a valuable tool to guide individualized therapy when unexpected adverse effects or lack of efficacy occur. jscimedcentral.com

Epileptic Dogs: Epilepsy is a common neurological disorder in dogs, and approximately one-third of cases are resistant to single-drug therapy. nih.gov This has prompted pharmacogenomic research to identify genetic markers for drug response. A key study genotyped 384 single nucleotide polymorphisms in 30 genes related to drug metabolism, transport, and targets in 125 epileptic dogs treated with this compound. nih.gov The research identified five genes with a suggestive, though not statistically significant after correction, association with this compound response.

GenePutative FunctionP-value of Association
KCNQ3Ion Channel0.0003
SNC2A2Ion Channel0.0008
EPOX HYD (EPHX1)Metabolism0.0005
ABCC4Drug Transport0.0091
GABRA2Drug Target0.0130

Data from a pharmacogenetic association study in epileptic dogs. nih.gov

These findings, particularly involving ABCC4 and EPHX1, point toward a polygenic basis for this compound resistance in dogs and require further replication. nih.gov Another study in epileptic dogs found that this compound responders had significantly higher fecal concentrations of the short-chain fatty acid butyrate (B1204436) compared to non-responders, suggesting a potential link between the gut microbiome's function and drug efficacy. frontiersin.org

FMR1 Premutation Carriers: Individuals with a premutation in the Fragile X Mental Retardation 1 (FMR1) gene (55-200 CGG repeats) have elevated FMR1 mRNA levels, which can lead to neurotoxicity. science.govescholarship.org This may increase their vulnerability to the effects of neurotoxicants, including medications like this compound. escholarship.org A study of three sisters, all with the FMR1 premutation but with different histories of this compound exposure, was conducted to explore this vulnerability. escholarship.org This case series suggests that this compound use in this specific genetic population could be associated with neurological problems, highlighting the need to consider an individual's underlying genetic makeup when evaluating drug effects and outcomes. science.govescholarship.org

Advanced Research Methodologies and Models in Phenobarbital Studies

Analytical Techniques for Phenobarbital Quantification in Biological Samples

The choice of analytical technique for this compound quantification is often dictated by the sample matrix, required sensitivity, available instrumentation, and the need for sample throughput.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used, robust, and cost-effective method for determining this compound levels in biological samples like plasma and serum. unesp.brmdpi.com This technique separates this compound from other compounds in a sample based on its interaction with a stationary phase (column) and a liquid mobile phase. unesp.brnih.gov Following separation, the compound is quantified by its absorbance of UV light at a specific wavelength. nih.govnih.gov

Sample preparation for HPLC-UV analysis typically involves a protein precipitation step, often using methanol (B129727) or acetonitrile, to remove interfering macromolecules from the plasma or serum. mdpi.comnih.gov This is sometimes followed by liquid-liquid extraction or solid-phase extraction (SPE) to further purify and concentrate the sample. nih.govscielo.br

Several studies have validated HPLC-UV methods for this compound quantification. For instance, one method utilized a C18 column with a mobile phase of water, methanol, acetonitrile, and triethylamine, achieving a linear range of 0.25-100 μg/mL with a detection wavelength of 237 nm. nih.gov Another method reported linearity between 2.5 and 80 µg/mL in serum using a C18 column and a simpler mobile phase of acetonitrile-water, with detection at 210 nm. unesp.br These methods demonstrate good precision, accuracy, and recovery, making them suitable for routine therapeutic drug monitoring. unesp.brnih.gov

Table 1: Performance Characteristics of Selected HPLC-UV Methods for this compound Quantification

ParameterMethod 1 nih.govMethod 2 unesp.brMethod 3 mdpi.com
Sample MatrixHuman PlasmaHuman SerumHuman Plasma
Linear Range (µg/mL)0.25 - 1002.5 - 801 - 50
ColumnReversed-phase C18C-18 Shimpack XR-ODSPhenyl-Hexyl
Detection Wavelength (nm)237210210
Recovery (%)78.49 - 101.0497.83Not Specified
Intra-day Imprecision (%CV)≤ 12.15≤ 5.30Not Specified

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for the confirmation and quantification of barbiturates, including this compound, in various biological specimens such as whole blood, serum, plasma, and urine. wa.govresearchgate.netnih.gov This method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

In GC-MS analysis, samples typically undergo a liquid-liquid extraction (LLE) to isolate the target analytes. wa.gov A critical step for barbiturates is derivatization, often a "flash methylation" using an agent like trimethylanilinium hydroxide (B78521) (TMAH), which occurs in the hot GC injection port. nih.gov This process makes the compounds more volatile and suitable for gas chromatography. One study, however, developed a method that avoided derivatization by adding formic acid to the solvent, which improved sensitivity by reducing compound adsorption. researchgate.net The separated, derivatized compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification. wa.gov

GC-MS methods are valued for their high specificity, making them a gold standard for forensic confirmation. researchgate.net They can be used for both qualitative and quantitative analysis of multiple barbiturates simultaneously. wa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for this compound analysis due to their high sensitivity, specificity, and throughput. nih.govmdpi.comnih.gov These methods are particularly advantageous for analyzing complex biological matrices with low analyte concentrations. mdpi.com Unlike GC-MS, LC-MS often does not require derivatization, simplifying sample preparation. mdpi.com

LC-MS/MS has been successfully applied to determine this compound in dried blood spots, a minimally invasive sampling technique ideal for pediatric patients. nih.govunifi.it A study comparing LC-MS/MS with a traditional immunoassay found the methods had similar precision and accuracy, but the LC-MS/MS method offered at least 1.5 times higher throughput. nih.govunifi.it The calibration curve for this method was linear over a concentration range of 1-100 mg/L. nih.gov

LC-MS/MS is also effective for analyzing this compound in other matrices like raw milk, where it can detect multiple barbiturates simultaneously after a sample cleanup using solid-phase extraction (SPE) to remove fats and proteins. nih.gov The high sensitivity of LC-MS allows for the detection of this compound at very low levels, which is crucial for both therapeutic monitoring and food safety analysis. mdpi.comnih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods for this compound analysis, noted for its high efficiency, speed, and low consumption of reagents and samples. nih.govresearchgate.net Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, is particularly effective for the simultaneous determination of neutral and charged analytes like this compound and other antiepileptic drugs in serum. nih.gov

In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov Studies have demonstrated that MEKC can successfully separate and quantify this compound alongside other antiepileptics like zonisamide, phenytoin (B1677684), and carbamazepine (B1668303). nih.gov The results obtained by MEKC show good correlation with those from established methods like HPLC and fluorescence polarization immunoassay, confirming its reliability for therapeutic drug monitoring. nih.gov The technique is praised for its automation, ease of method development, and cost-effectiveness. nih.gov

Spectrophotometry and Chemometrics Methods

UV-Spectrophotometry, combined with chemometric techniques, provides a simple and rapid approach for the simultaneous determination of this compound and other drugs in combined dosage forms and biological samples like urine. ijcce.ac.ir When drugs have highly overlapping spectral signals, traditional spectrophotometry fails. However, multivariate calibration methods such as Principal Component Regression (PCR) and Net Analyte Signal (NAS) can resolve these complex mixtures. ijcce.ac.irtandfonline.com

These chemometric models use mathematical and statistical algorithms to extract quantitative information from the full absorption spectra of the mixtures. ijcce.ac.irijcce.ac.ir For a mixture of phenytoin and this compound, both NAS and PCR methods have been successfully applied, showing excellent linearity and recovery. ijcce.ac.ir For instance, one study reported a linear range of 1–8 μg/mL for this compound using a NAS model, with a limit of detection (LOD) of 0.1412 μg/mL and a limit of quantification (LOQ) of 0.2882 μg/mL. ijcce.ac.ir The results obtained by these methods were comparable to those from a reference HPLC method, suggesting their suitability for quality control studies. ijcce.ac.irijcce.ac.ir Another spectrophotometric method utilized gold nanoparticles to form a colored complex with this compound, allowing for its determination in the concentration range of 5-45 μg/ml. samipubco.com

Table 2: Comparison of Chemometric Methods for this compound (PHB) and Phenytoin (PHT) Quantification ijcce.ac.ir

ParameterNet Analyte Signal (NAS)Principal Component Regression (PCR)
AnalytePHBPHTPHBPHT
Linear Range (µg/mL)1 - 81 - 81 - 81 - 8
R-squared (R²)0.99480.9955Not SpecifiedNot Specified
LOD (µg/mL)0.14120.0954Not SpecifiedNot Specified
LOQ (µg/mL)0.28820.2354Not SpecifiedNot Specified
Mean Recovery (%)99.3299.9399.68100.03

Electrically-Assisted Microextraction Techniques

Electrically-assisted microextraction, specifically Electromembrane Extraction (EME), is a novel, miniaturized sample preparation technique that has been successfully applied to the quantification of this compound in biological samples like plasma and urine. scielo.brscielo.br This method combines extraction and concentration into a single step, offering high enrichment factors and clean extracts. scielo.brresearchgate.net

In EME, an electrical potential is applied across a supported liquid membrane (SLM), typically an organic solvent like 1-octanol (B28484) held in the pores of a hollow fiber, which separates the aqueous sample (donor phase) from an aqueous acceptor phase. scielo.brscite.ai For this compound, an acidic drug, the donor phase is adjusted to a basic pH (e.g., pH 9) to ensure the drug is in its ionized form. scielo.brresearchgate.net The applied voltage drives the migration of the this compound anions across the SLM into a highly basic acceptor solution (e.g., pH 13), where it is trapped in its ionized form. scielo.br

This technique significantly enhances detection sensitivity, with one study reporting an enrichment factor greater than 51. scielo.brresearchgate.net The optimized EME procedure, coupled with HPLC-UV, achieved a limit of detection of 7.5 ng/mL and a limit of quantification of 25 ng/mL. scielo.brscielo.brresearchgate.net The method demonstrated good linearity and was successfully used to measure this compound in human plasma and urine with relative recoveries between 70-80%. scielo.br EME is considered a rapid, simple, and environmentally friendly alternative to conventional sample preparation methods due to the minimal use of organic solvents. scielo.br

Potentiometric Transduction

Potentiometric transduction has emerged as a valuable analytical tool for the sensitive and selective detection of this compound. This methodology relies on the development of ion-selective electrodes (ISEs) that generate a potential difference in response to the concentration of this compound anions in a solution. nih.govresearchgate.netacs.orgnih.gov

Recent advancements have focused on creating novel, portable, and cost-effective sensor platforms. One such development involves a paper-based analytical device. nih.govnih.govacs.orgresearchgate.net These devices utilize a nonconductive paper substrate upon which solid-state ISEs and a reference electrode are constructed. nih.govnih.gov To render the paper conductive and facilitate ion-to-electron transduction, materials like carbon nanotube ink are employed. nih.govresearchgate.netnih.gov

The core of these sensors is the ionophore, a molecule that selectively binds to the target ion. In the case of this compound sensors, newly synthesized macrocyclic pyrido-tetrapeptide and pyrido-hexapeptide derivatives have been used as unique ionophores. nih.govacs.orgresearchgate.net Other sensor designs have incorporated β- or γ-cyclodextrins as the sensing material within a polyvinyl chloride (PVC) matrix. srce.hrnih.gov The performance of these sensors is optimized by the inclusion of a plasticizer, such as dioctyl phthalate, and a membrane additive like tridodecylmethylammonium chloride. srce.hrnih.gov

The operational principle involves drop-casting a polymeric membrane containing the ionophore onto the conductive surface. nih.govresearchgate.netnih.gov When the sensor comes into contact with a sample containing this compound, the this compound anions interact with the ionophore, leading to a change in the electrode's potential. This potential change is measured against a reference electrode, and the resulting value is proportional to the concentration of this compound.

The pH of the sample solution is a critical parameter, as these sensors are designed to detect the anionic form of this compound. nih.govacs.org Studies have shown that a stable potential response is typically achieved in a pH range of 7.5 to 10.5. nih.govacs.org Below a pH of 7.0, a potential drift can occur due to the formation of the neutral, non-sensed form of this compound. nih.govacs.org Consequently, a buffer, such as 30 mM phosphate (B84403) buffer at pH 8.5, is often used to maintain optimal conditions for measurement. nih.govacs.org

These potentiometric sensors have demonstrated impressive analytical performance, with characteristics summarized in the table below. They offer a rapid, reliable, and economical alternative to standard methods like high-performance liquid chromatography (HPLC) for the determination of this compound in pharmaceutical preparations and biological fluids such as urine. nih.govresearchgate.net

Table 1: Performance Characteristics of this compound Potentiometric Sensors

Sensor Type Ionophore Linear Range (M) Limit of Detection (M) Response Time pH Range
Paper-based Pyrido-tetrapeptide / Pyrido-hexapeptide 1.0 × 10⁻⁶ to 1.0 × 10⁻³ 5.0 × 10⁻⁷ < 5 seconds 7.5–10.5
PVC Membrane β-cyclodextrin 5.0 × 10⁻⁶ to 1.0 × 10⁻² 3.5 × 10⁻⁶ Not specified 9–11
PVC Membrane γ-cyclodextrin 8.0 × 10⁻⁶ to 1.0 × 10⁻² 7.0 × 10⁻⁶ Not specified 9–11
Coated-wire Aliquat 336S 10⁻⁴ to 10⁻¹ Approx. 10⁻⁴ Not specified 9.6

Data sourced from multiple studies. nih.govacs.orgacs.orgresearchgate.netsrce.hrnih.gov

Preclinical Models for this compound Research

Preclinical models are indispensable for investigating the multifaceted effects of this compound at the cellular and organismal levels. These models provide controlled environments to study its mechanisms of action, neurotoxicity, and anticonvulsant properties before clinical application.

In Vitro Neuronal Cell Culture Models

In vitro neuronal cell culture models offer a powerful platform to directly assess the effects of this compound on neurons. These models typically involve dissociating and culturing neurons from specific brain regions of embryonic animals, such as chick dorsal root ganglia or mouse spinal cord and hippocampus. nih.govnih.govoup.com

Studies using these models have provided significant insights into this compound-induced neurotoxicity. For instance, chronic exposure of cultured mouse spinal cord neurons to this compound has been shown to cause a concentration-dependent reduction in neuronal density, affecting both large and small neurons. nih.gov Furthermore, this compound exposure can lead to morphological changes in the remaining neurons, including reduced dendritic branching and length. nih.gov Interestingly, the timing of exposure appears to be a critical factor, with exposure initiated later in the culture period being more detrimental than exposure from the time of plating. nih.gov

Comparative studies have utilized these models to rank the neurotoxic effects of different anticonvulsants. In cultures of embryonic chick dorsal root ganglia neurons, this compound showed less inhibition of neurite process formation compared to other anticonvulsants like diphenylhydantoin and valproic acid. nih.gov

These models are also instrumental in dissecting the molecular mechanisms underlying this compound's effects. For example, in vitro studies have demonstrated that this compound can protect neuronal cells from death induced by excitotoxicity (e.g., from kainic acid) or from oxygen/glucose deprivation, a model for cerebral ischemia. researchgate.net However, under conditions of recurrent seizure-like activity, this compound can paradoxically enhance the excitatory actions of GABA due to an increase in intracellular chloride, potentially aggravating seizures. oup.com This highlights the complexity of this compound's actions, which can be elucidated through controlled in vitro experiments.

Recent research has also begun to explore the use of human induced pluripotent stem cells (iPSCs) to create neuronal models for epilepsy research, which could provide more patient-specific insights into drug responses in the future. nih.gov

Animal Models (e.g., Rodent Models for Neurotoxicity, Seizure Models, Canine Models)

Animal models are crucial for studying the systemic effects of this compound, including its anticonvulsant efficacy and potential for neurotoxicity in a living organism.

Rodent Models: Mice and rats are widely used to investigate this compound's neuroprotective and neurotoxic properties. In studies of neurotoxicity, rodent models have shown that postnatal exposure to this compound can lead to significant neuronal apoptosis, particularly in the developing brain. nih.govpnas.org This effect is thought to be related to this compound's GABA-mimetic actions. nih.gov For example, in 7-day-old rats, this compound administration caused widespread apoptotic neurodegeneration. pnas.org These models have also demonstrated that this compound can impair neurogenesis and the maturation of synapses. nih.gov

Rodent seizure models are used to evaluate the anticonvulsant effects of this compound. One common model involves inducing seizures with chemical convulsants like pentylenetetrazole (PTZ). nih.gov In such models, the efficacy of this compound can be assessed by its ability to prevent or abolish seizure components, such as the hindlimb extensor phase of a maximal seizure. nih.gov These studies have also revealed age-dependent differences in both the neurotoxicity and efficacy of this compound in mice. nih.gov

Canine Models: Dogs with naturally occurring epilepsy serve as a valuable large animal model for studying the long-term efficacy and tolerability of antiepileptic drugs, including this compound. nih.govvettimes.co.uknih.gov These models are particularly relevant to both veterinary and human medicine. nih.gov

Controlled clinical trials in epileptic dogs have been instrumental in establishing this compound as a first-line treatment for canine epilepsy. nih.govvettimes.co.ukveterinaryevidence.org For instance, studies have compared the efficacy of this compound to other antiepileptic drugs like primidone (B1678105), levetiracetam (B1674943), and potassium bromide. nih.gov One trial showed this compound to be superior to primidone in controlling seizures in dogs. nih.gov Another randomized controlled trial found this compound to be more effective than levetiracetam as a monotherapy for newly diagnosed epilepsy in dogs. nih.gov

Canine models also allow for the investigation of long-term outcomes, such as seizure remission rates. In a study of epileptic Labrador retrievers treated with this compound, 30% achieved remission over an average follow-up of 4.8 years. vettimes.co.uk Furthermore, these models are used to study behavioral changes associated with epilepsy and its treatment, as well as the effects of this compound on the gut microbiome. vettimes.co.uknih.gov

Table 2: Key Findings from Animal Models of this compound Research

Model Focus of Study Key Findings
Rodent (Mouse/Rat) Neurotoxicity Postnatal exposure causes neuronal apoptosis and impairs neurogenesis. nih.govpnas.org
Seizure Control Effective in preventing pentylenetetrazole (PTZ)-induced seizures. nih.gov
Age-related Effects Both neurotoxicity and efficacy increase with age in mice. nih.gov
Canine (Dog) Anticonvulsant Efficacy Established as a first-line treatment for idiopathic epilepsy. nih.govvettimes.co.ukveterinaryevidence.org
Comparative Efficacy Superior to primidone and more effective than levetiracetam as monotherapy. nih.gov
Long-term Outcomes Associated with seizure remission in a significant percentage of treated dogs. vettimes.co.uk
Microbiome Effects This compound treatment alters the composition and function of the fecal microbiome. nih.gov

Organ-Specific Models (e.g., Liver Microsomes, Hepatocytes for Enzyme Induction Studies)

Organ-specific models, particularly those derived from the liver, are essential for studying the metabolic effects of this compound, most notably its ability to induce drug-metabolizing enzymes.

Liver Microsomes and Hepatocytes: Liver microsomes, which are vesicles derived from the endoplasmic reticulum of hepatocytes, contain a high concentration of cytochrome P450 (CYP) enzymes. oup.comoup.com These enzymes are central to the metabolism of a wide range of xenobiotics, including drugs. This compound is a classic and potent inducer of several CYP enzyme subfamilies, such as CYP2B, CYP2A, CYP2C, and CYP3A, as well as other phase I and phase II metabolizing enzymes. oup.comnih.govmdpi.com

Studies using isolated liver microsomes and cultured hepatocytes from various species, including rats and cattle, have been fundamental in characterizing this induction phenomenon. oup.comnih.govmdpi.comrupress.org In these models, treatment with this compound leads to a measurable increase in the expression and activity of specific CYP enzymes. oup.commdpi.com For example, research in rats has shown that this compound administration increases the microsomal content of cytochrome P-450 and the activity of enzymes like NADPH-cytochrome c reductase and aminopyrine (B3395922) N-demethylase. oup.com This induction is often accompanied by an increase in liver weight and microsomal protein content. oup.com

These models also allow for the investigation of the time course and dose-dependency of enzyme induction. Studies have shown that the induction of CYP enzymes by this compound is proportional to the dose administered and that the enzyme levels decrease upon removal of the inducer. nih.govrupress.org Furthermore, these models can be used to explore the effects of this compound on enzyme activity under different physiological conditions, such as during liver regeneration following partial hepatectomy. oup.com

The findings from these organ-specific models are critical for understanding and predicting drug-drug interactions. By inducing metabolizing enzymes, this compound can accelerate the clearance of other drugs that are substrates for these enzymes, potentially reducing their therapeutic efficacy.

Table 3: Effects of this compound on Hepatic Enzyme Induction

Model System Species Key Enzymes/Proteins Induced Observed Effects
Liver Microsomes Rat Cytochrome P-450, NADPH-cytochrome c reductase, Aminopyrine N-demethylase Increased enzyme content and activity, proportional to this compound dose. oup.comrupress.org
Liver Microsomes Human Not specified Increased antipyrine (B355649) clearance. nih.gov
Liver Microsomes Bovine CYP2B, CYP2C, CYP3A, UGT, GST Upregulation of DME mRNA levels and increased catalytic activities. mdpi.com
Hepatocytes Rat Cytochrome P-450 Increased synthesis of drug-metabolizing enzymes. rupress.org

DME: Drug-Metabolizing Enzymes; UGT: UDP-glucuronosyltransferases; GST: Glutathione S-transferases

Clinical Research Methodologies

Clinical research methodologies, particularly randomized controlled trials, are the gold standard for evaluating the efficacy and safety of this compound in human populations.

Randomized Controlled Trials

Randomized controlled trials (RCTs) have been pivotal in defining the role of this compound in the treatment of various seizure disorders. In an RCT, participants are randomly assigned to receive either the investigational treatment (this compound) or a control treatment (placebo or another active drug). This randomization helps to minimize bias and allows for a direct comparison of the treatments' effects.

More recent RCTs have focused on specific populations and have employed more rigorous designs. For example, a multicenter, randomized, blinded, controlled phase IIb trial compared the efficacy of this compound with levetiracetam as a first-line treatment for neonatal seizures. escholarship.orgaap.org The primary outcome was complete seizure freedom for 24 hours, as assessed by EEG. The results of this trial showed that this compound was significantly more effective than levetiracetam in achieving this outcome. escholarship.orgaap.org

RCTs have also been used to evaluate the acceptability and side-effect profile of this compound. In a trial conducted in rural India comparing this compound with phenytoin for childhood epilepsy, there was no significant difference in behavioral side effects between the two groups, supporting the acceptability of this compound as a first-line drug in such settings. nih.gov

The design of RCTs for this compound can be complex, especially in acute care settings like the management of severe alcohol withdrawal syndrome. nih.govclinicaltrials.gov Pilot RCTs are often conducted to assess the feasibility of a larger trial, addressing challenges related to patient consent, blinding, and protocol adherence. nih.govclinicaltrials.gov

Table 4: Selected Randomized Controlled Trials of this compound

Trial Focus Comparison Group(s) Key Outcome(s) Key Finding(s)
Neonatal Seizures Levetiracetam Seizure freedom for 24 hours This compound was more effective than levetiracetam. escholarship.orgaap.org
Childhood Epilepsy (Rural India) Phenytoin Seizure control, behavioral side effects No difference in efficacy or behavioral side effects compared to phenytoin. nih.gov
Childhood Epilepsy (Systematic Review) Various AEDs, Placebo Antiepileptic efficacy, adverse effects No difference in efficacy compared to other AEDs; conflicting evidence on behavioral side effects. kcl.ac.ukresearchgate.net
Severe Acute Alcohol Withdrawal (Pilot) Placebo Feasibility, safety, treatment effect To assess the feasibility of a larger trial. nih.govclinicaltrials.gov

AEDs: Antiepileptic Drugs

Retrospective Studies and Cohort Analyses

Retrospective studies and cohort analyses are crucial in understanding the real-world application and outcomes associated with this compound. These studies analyze existing data to identify trends, risk factors, and outcomes in specific patient populations.

A systematic review of seven studies, including three retrospective cohort studies and two retrospective chart reviews, evaluated the use of this compound for alcohol withdrawal syndrome in the emergency department. mcmaster.ca The findings from the retrospective cohort studies indicated that treatment with this compound was associated with a decreased likelihood of a subsequent emergency department visit. mcmaster.ca The retrospective chart reviews suggested a higher discharge rate for patients treated with this compound compared to those receiving only benzodiazepines. mcmaster.ca

Another retrospective cohort study involving patients with recurrent alcohol withdrawal in an urban trauma center found no significant difference in hospital admission rates or return visits to the emergency department within 48 hours between treatment with this compound, benzodiazepines, or a combination. upstate.edu However, the combination therapy was linked to longer emergency department stays and a higher incidence of hypotension. upstate.edu A multicenter retrospective cohort study across 245 U.S. hospitals from 2016-2020 investigated this compound use for severe alcohol withdrawal syndrome. atsjournals.org This study found that this compound use was highly variable but increased by 200% over the study period. atsjournals.org Both hospital-level adoption of this compound protocols and individual patient receipt of the drug were associated with lower rates of invasive mechanical ventilation. atsjournals.org

In the context of neonatal seizures, a retrospective study of 280 infants demonstrated that increased cumulative exposure to this compound was linked to worse neurodevelopmental outcomes at 24 months, as measured by the Bayley Scales of Infant Development (BSID). nih.gov Specifically, there was an 8.1-point decrease in cognitive scores and a 9-point decrease in motor scores for every 100 mg/kg increase in cumulative this compound exposure. nih.gov The probability of cerebral palsy also increased by 2.3-fold with each 100 mg/kg of this compound. nih.gov Another retrospective study comparing levetiracetam and this compound for neonatal seizures showed that increased this compound exposure was associated with poorer BSID scores. kglmeridian.com

A randomized clinical trial involving 79 asphyxiated neonates categorized them into three groups to assess the impact of long-term this compound use. banglajol.info At 6 months, a significantly higher incidence of cognitive impairment was observed in the group that received this compound for a longer duration. banglajol.info

Interactive Table: Summary of Findings from Retrospective this compound Studies

Study Focus Population Key Findings
Alcohol Withdrawal in ED Adults with alcohol withdrawal Lower odds of subsequent ED visit with this compound treatment. mcmaster.ca
Alcohol Withdrawal in ED Adults with recurrent alcohol withdrawal No significant difference in admission or readmission rates between this compound, benzodiazepines, or combination therapy. upstate.edu Combination therapy associated with longer ED stays. upstate.edu
Severe Alcohol Withdrawal in ICU Adults with severe alcohol withdrawal Hospital adoption of this compound protocols and individual use were associated with lower rates of invasive mechanical ventilation. atsjournals.org
Neonatal Seizures 280 infants Increased this compound exposure linked to worse cognitive and motor scores on the Bayley Scales of Infant Development and a higher probability of cerebral palsy. nih.gov
Neonatal Seizures Neonates Increased this compound exposure resulted in worse Bayley Scales of Infant Development scores compared to levetiracetam. kglmeridian.com
Asphyxiated Neonates 79 asphyxiated neonates Prolonged maintenance use of this compound was associated with significant cognitive impairment at 6 months. banglajol.info

Population Pharmacokinetic Modeling

Population pharmacokinetic (PopPK) modeling is a mathematical technique used to describe the variability in drug concentrations among a patient population and to identify factors that influence this variability. For this compound, PopPK models are instrumental in understanding its absorption, distribution, metabolism, and excretion in diverse patient groups, particularly in vulnerable populations like neonates.

Several studies have utilized PopPK modeling to refine this compound dosing. A study using routine clinical data from patients receiving this compound employed the NONMEM (Nonlinear Mixed-Effects Modeling) program. oup.com This analysis described the pharmacokinetics of this compound with a one-compartment steady-state model and found that a nonlinear function of total body weight was the best way to adjust this compound clearance. oup.com

In neonates, PopPK models have been developed to account for the unique physiological characteristics of this population. One study on 59 pre-term infants given this compound during their first 16 days of life used a nonlinear mixed-effects model to analyze the data. mathworks.com Another study developed a PopPK model for this compound in neonates using existing therapeutic drug monitoring data from 53 newborns and validated it with data from a prospective study of 17 neonates. eur.nl This model identified birth weight and postnatal age as the most significant predictors for the maturation of clearance, while actual bodyweight was the best predictor for the volume of distribution. eur.nl

A study of 37 neonates who underwent congenital heart surgery developed a one-compartment PopPK model. nih.gov This model identified weight and postnatal age as influencers of clearance, and weight, presence of extracorporeal membrane oxygenation (ECMO), and albumin levels as factors affecting the volume of distribution. nih.gov Another analysis of 27 neonates and infants in a pediatric intensive care unit also used a one-compartment model and found that clearance and volume of distribution were not significantly affected by sex or postnatal age. page-meeting.org

Interactive Table: Key Covariates in this compound Population Pharmacokinetic Models

Study Population Model Type Key Covariates Influencing Pharmacokinetics
General patient population One-compartment steady-state Total body weight (for clearance). oup.com
Pre-term infants Nonlinear mixed-effects Not specified in the abstract. mathworks.com
Term and pre-term neonates One-compartment Birth weight and postnatal age (for clearance); Actual body weight (for volume of distribution). eur.nl
Neonates post-congenital heart surgery One-compartment Weight and postnatal age (for clearance); Weight, ECMO, and albumin (for volume of distribution). nih.gov
Neonates and infants in PICU One-compartment Sex and postnatal age were found to have no significant effect. page-meeting.org

Electroencephalography (EEG) in this compound Studies

Electroencephalography (EEG) is a non-invasive method for recording the brain's electrical activity and is a fundamental tool in this compound research, particularly in the context of epilepsy and its treatment. EEG studies help to objectively measure the effects of this compound on brain function, including its impact on seizure activity and background brain rhythms.

Studies have shown that this compound induces distinct changes in the EEG. At lower doses, it can increase beta frequency activity (15-35 Hz), especially in the anterior regions of the brain. biosourcesoftware.com As the dose increases, there is a progressive slowing of the EEG, with an increase in delta and theta activity and a decrease in beta activity. biosourcesoftware.com Very high doses can lead to a significant decrease in voltage, potentially resulting in an isoelectric state, similar to a medically induced coma. biosourcesoftware.com

In the context of neonatal seizures, EEG is critical for both diagnosis and monitoring treatment efficacy. Research has shown that this compound can reduce the amplitude and propagation of neonatal seizures. researchgate.netnih.govnih.gov A study involving 18 term neonates with seizures analyzed EEG recordings before and after this compound administration. researchgate.netnih.govnih.gov The results demonstrated that post-phenobarbital seizures had a significantly lower amplitude and involved fewer EEG channels at their peak. researchgate.netnih.govnih.gov This alteration of the electrographic characteristics of seizures may contribute to the phenomenon of electroclinical uncoupling, where clinical seizure manifestations are suppressed, but electrical seizure activity persists. researchgate.netnih.govnih.gov

Animal studies have also provided insights into this compound's effects on the EEG. A retrospective study in dogs with idiopathic epilepsy showed that this compound treatment led to a decrease in the delta band and an increase in alpha, beta, and theta bands in the EEG. pan.pl These changes in the EEG pattern were associated with a reduction in seizure frequency in the majority of the dogs. pan.pl

Psychometric and Neurodevelopmental Assessment Tools

A variety of psychometric and neurodevelopmental assessment tools are employed in this compound studies to quantify the drug's effects on cognitive function, behavior, and development. These tools provide standardized and objective measures of CNS-related outcomes.

Visual Analogue Rating Scales (VARS) : VARS are used to measure subjective experiences, such as sedation or mood. nih.gov In a double-blind, placebo-controlled study with eight healthy male volunteers, VARS were used to assess the CNS-depressing effects of a single oral dose of this compound. nih.gov The results showed that this compound induced subjective CNS-depressing effects that were detectable for up to 9 hours after administration. nih.gov VARS are simple for patients to use, often consisting of a 100mm line where they mark their perceived state between two extremes (e.g., "not at all drowsy" to "extremely drowsy"). clinicaltrials.govcore.ac.uksralab.org

Critical Flicker Fusion (CFF) Tests : The CFF test is an objective measure of CNS arousal and information processing speed. It determines the frequency at which a flickering light is perceived as a continuous, steady light. psu.educiop.pl The same study in eight healthy volunteers found that this compound induced objective CNS-depressing effects as measured by the CFF test, with these effects also lasting for up to 9 hours. nih.gov The dissociation between the sustained serum levels of this compound and the shorter duration of its effects on VARS and CFF suggests rapid development of pharmacodynamic tolerance. nih.gov

Multiple Sleep Latency Tests (MSLT) : The MSLT is a standardized test used to objectively measure daytime sleepiness. sleepeducation.orgnortherncarealliance.nhs.uk It consists of a series of scheduled nap opportunities throughout the day, during which the time it takes to fall asleep (sleep latency) is measured. sleepeducation.orgnortherncarealliance.nhs.uk In the study of eight healthy volunteers, the MSLT demonstrated that this compound increased diurnal drowsiness and reduced the normal circadian variation in sleepiness. nih.gov The MSLT was found to be more sensitive than other psychomotor tests in documenting the sedative effects of this compound. nih.gov

Bayley Scales of Infant Development (BSID) : The BSID is a comprehensive, standardized assessment tool used to evaluate the developmental functioning of infants and young children. A retrospective study of 280 infants who received treatment for neonatal seizures found that cumulative exposure to this compound was associated with an 8- to 9-point decrease in BSID scores at two years of age. nih.govilae.org Another study comparing this compound to levetiracetam also reported that increased this compound exposure was linked to worse BSID cognitive and motor scores. kglmeridian.com Conversely, one review noted no significant difference in BSID scores between infants treated with levetiracetam versus this compound for neonatal seizures. researchgate.net A planned clinical trial aims to use the BSID at 18-22 months to assess the primary neurodevelopmental outcome of infants treated prophylactically with this compound after neonatal seizures. veeva.com

Interactive Table: Assessment Tools in this compound Research

Assessment Tool Measured Domain Key Findings in this compound Studies
Visual Analogue Rating Scales (VARS) Subjective CNS effects (e.g., sedation) Documented CNS-depressing effects for up to 9 hours post-dose. nih.gov
Critical Flicker Fusion (CFF) Tests Objective CNS arousal and processing speed Showed CNS-depressing effects for up to 9 hours, indicating rapid tolerance development. nih.gov
Multiple Sleep Latency Tests (MSLT) Objective daytime sleepiness Found to be superior in documenting the sedative effects of this compound, showing increased drowsiness. nih.gov
Bayley Scales of Infant Development (BSID) Infant and toddler cognitive, language, and motor development Increased this compound exposure in neonates is associated with lower developmental scores at 2 years of age. nih.govkglmeridian.comilae.org

Future Directions in Phenobarbital Research

Elucidating Mechanisms of Long-Term Neurobiological Effects

Chronic phenobarbital treatment is associated with potential neurobehavioral and cognitive adverse effects, yet the underlying biological mechanisms are not fully understood. researchgate.net Long-term use can be linked to conditions such as depression, irritability, and loss of appetite. nih.gov While some studies have raised concerns about its impact on cognitive functions like IQ, reaction times, and concentration, a key challenge for researchers is to distinguish between the effects of the medication on brain development and the acute effects of ongoing treatment. nih.gov

Future research must focus on disentangling these factors. Preclinical studies provide some direction, indicating that this compound may have a pro-apoptotic (cell death-promoting) role in developing neurons, particularly in limbic regions of the brain. researchgate.net Animal models have demonstrated that administration during early life can lead to reduced brain weight and a decrease in the number of specific neuronal cells, such as Purkinje and granule cells in the cerebellum and pyramidal and granule cells in the hippocampus. nih.gov A more profound understanding of these dose-dependent effects and the cellular pathways involved is critical. researchgate.net Longitudinal studies that combine advanced neuroimaging, cognitive testing, and molecular analysis are needed to clarify the lasting neurobiological impact of this compound exposure, especially during critical developmental periods.

Investigating Novel Therapeutic Targets and Modalities Related to this compound's Mechanisms

This compound's primary anticonvulsant effect is achieved by enhancing the activity of the GABA-A receptor, which increases the duration of chloride channel opening and depresses the central nervous system. nih.gov While this mechanism is well-established, future research aims to build upon it to develop improved therapeutic strategies. One promising avenue is the development of non-sedating derivatives of this compound, which could retain its efficacy while minimizing one of its most significant limiting side effects. researchgate.net

Furthermore, research is expanding to investigate whether this compound or its derivatives could have antiepileptogenic properties—the ability to prevent the development of epilepsy after an initial insult. biorxiv.org Although an initial study using a rat model of temporal lobe epilepsy did not demonstrate an antiepileptogenic effect for this compound, the methodology provides a platform for future screening. biorxiv.org

Broader research into epilepsy has identified novel therapeutic targets that could be relevant to this compound. These include inflammatory pathways and mediators like interleukin 1-beta (IL-1β) and cyclooxygenase-2 (COX-2), as well as the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov Future investigations could explore potential interactions between this compound and these systems or its use in combination with novel agents that target neuroinflammation, oxidative stress, or neurosteroid pathways to enhance therapeutic outcomes. nih.govnih.gov

Advancing Personalized Medicine Approaches via Pharmacogenomics

The clinical response to this compound can vary significantly among individuals, a phenomenon partly attributable to genetic differences. Pharmacogenomics, which studies how a person's genetic makeup affects their response to drugs, offers a powerful tool for tailoring treatment to the individual. researchgate.netmdpi.com The overarching goals are to optimize drug efficacy, minimize adverse reactions, and personalize dosing from the outset. mdpi.com

For this compound, a key area for pharmacogenomic research is the identification of genetic polymorphisms in enzymes responsible for its metabolism, such as the cytochrome P450 system, which this compound is known to induce. nih.govoup.com Variations in genes for drug transporters and receptors may also contribute to differing responses. oup.com

Future research in this area will focus on several key objectives:

Identification of new markers: Utilizing multi-omics data to discover novel genetic markers or signatures that correlate with this compound efficacy and toxicity. europeanpainfederation.eu

Validation of markers: Clinically validating these pharmacogenomic markers to reliably predict patient outcomes. europeanpainfederation.eu

Clinical Implementation: Developing and integrating pharmacogenomic testing into clinical practice. mdpi.com This would enable clinicians to use a patient's genetic profile to select the most appropriate medication and dosage, paving the way for truly personalized treatment pathways. europeanpainfederation.euresearchgate.net

Comparative Effectiveness and Safety Studies with Newer Antiepileptic Drugs

Despite being one of the oldest AEDs, this compound's efficacy has been found to be comparable to other conventional drugs like phenytoin (B1677684) and carbamazepine (B1668303) in monotherapy. researchgate.netnih.gov Systematic reviews of masked, randomized controlled trials have shown no significant difference in antiepileptic efficacy between this compound and other compared AEDs for childhood epilepsy. nih.govkcl.ac.uk These masked studies also found no convincing evidence of excess behavioral or cognitive adverse effects attributable to this compound compared to other AEDs, in contrast to reports from studies open to observer bias. nih.govkcl.ac.uk

However, the proliferation of newer AEDs necessitates ongoing comparative research to clearly define this compound's place in modern epilepsy treatment. clinmedkaz.orgahrq.gov Meta-analyses comparing this compound with newer agents like levetiracetam (B1674943) for neonatal seizures have found no significant difference in efficacy. nih.govresearchgate.net The primary distinctions lie in their safety profiles, with levetiracetam showing a lower incidence of side effects such as hypotension and respiratory depression. nih.govresearchgate.net

Future research requires large-scale, methodologically rigorous comparative effectiveness studies. These trials should not only compare seizure control but also systematically evaluate long-term neurodevelopmental outcomes, quality of life, and cost-effectiveness to provide a comprehensive evidence base for clinical decision-making. nih.gov

Table 1: Comparative Findings of this compound vs. Levetiracetam for Neonatal Seizures
Outcome MeasureFindingSource
Efficacy (Seizure Resolution)No significant difference between the two drugs. nih.govresearchgate.net
Side Effect ProfileLevetiracetam was associated with a lower incidence of side effects. nih.govresearchgate.net
Hypotension & Respiratory DepressionIncidence was significantly lower in the levetiracetam group compared to the this compound group. nih.gov
Long-Term Neurodevelopmental Outcomes (BSID Scores)No significant difference found between the two treatment groups. nih.govresearchgate.net

Methodological Advancements in Analytical and Preclinical Research

Progress in this compound research is intrinsically linked to advancements in the tools used for its study. This includes both analytical methods for its detection and preclinical models for investigating its biological effects.

Analytical Research: The quantification of this compound in biological samples is essential for therapeutic, pharmacokinetic, and toxicological studies. scielo.br While traditional methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are well-established, modern research is driven by more sensitive and efficient techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com A major focus of future development is on sample preparation. Innovations such as electromembrane extraction (EME) offer a rapid, simple, and environmentally friendly way to enrich this compound concentrations from complex samples like plasma and urine. scielo.br This technique can increase the concentration by over 50-fold, enhancing detection sensitivity and allowing for the quantification of very low drug levels. scielo.br The exploration of alternative matrices, such as dried blood spots (DBS), also promises to simplify sample collection and analysis. mdpi.com

Table 2: Methodological Advancements in this compound Analysis
Technique TypeExamplesKey AdvancementsSource
Chromatography & SpectrometryHPLC-UV, GC-MS, LC-MS/MSIncreased sensitivity and specificity, enabling multi-drug analysis. researchgate.netmdpi.com
Sample PreparationElectromembrane Extraction (EME)Rapid, simple, high enrichment factor, environmentally friendly. scielo.br
Biological MatricesPlasma, Urine, Dried Blood Spots (DBS)Use of alternative, less invasive matrices to simplify sample collection. mdpi.com

Preclinical Research: The development of more sophisticated preclinical models is crucial for studying disease mechanisms and screening potential new therapies. For example, the use of a post-kainic acid induced status epilepticus model in rats provides a moderate-throughput platform to evaluate the potential of drugs like this compound to prevent the development of epilepsy (antiepileptogenesis). biorxiv.org Additionally, the use of transgenic and knockout animal models allows researchers to investigate the role of specific genes and molecular pathways in this compound's action and effects. ijpsjournal.com These advanced models are essential for rigorously testing hypotheses about long-term neurobiological effects and for identifying novel therapeutic targets.

Q & A

Q. What are the standard safety protocols for handling phenobarbital in laboratory settings?

Researchers must adhere to OSHA Hazard Communication Standards (HCS) and chemical safety guidelines. Key practices include:

  • Immediate decontamination procedures (e.g., rinsing skin with water , removing contaminated clothing ).
  • Secure storage (locked facilities per P405 ).
  • Disposal compliance with local/international regulations (P501 ).
  • Emergency protocols for inhalation exposure (relocation to fresh air ).

Q. What experimental models are commonly used to study this compound’s anticonvulsant mechanisms?

  • In vivo models : Rodent seizure models (e.g., maximal electroshock, pentylenetetrazole-induced seizures) to assess dose-response relationships and neuroprotective effects.
  • In vitro models : Neuronal cultures or brain slices to evaluate GABAA receptor modulation.
  • Limitations : Translational gaps due to species-specific pharmacokinetics; controlled variables (e.g., age, genetic background) are critical .

Q. How should this compound dosage be standardized in preclinical rodent studies?

  • Dosage depends on study goals (e.g., acute vs. chronic administration).
  • Typical ranges: 10–100 mg/kg (intraperitoneal), adjusted for bioavailability and half-life.
  • Validation via plasma concentration assays and behavioral endpoints (e.g., seizure latency) is recommended to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenobarbital
Reactant of Route 2
Reactant of Route 2
Phenobarbital

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。